N-alpha-Z-3-Sulfamoyl-L-alanine
Description
BenchChem offers high-quality N-alpha-Z-3-Sulfamoyl-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-Z-3-Sulfamoyl-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c12-20(17,18)7-9(10(14)15)13-11(16)19-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H2,12,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTMRJDHXDDTKO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CS(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CS(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543969 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-sulfamoyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33662-45-2 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-sulfamoyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-alpha-Z-3-Sulfamoyl-L-alanine CAS 33662-45-2 properties
This technical guide details the properties, synthesis, and applications of N-alpha-Z-3-Sulfamoyl-L-alanine (CAS 33662-45-2), a specialized amino acid derivative used primarily as a building block in peptidomimetic drug design and as a mechanistic probe for asparagine synthetase.
CAS 33662-45-2 | Structural Analog of L-Asparagine[1]
Part 1: Executive Summary
N-alpha-Z-3-Sulfamoyl-L-alanine (also known as N-Cbz-β-sulfamoyl-L-alanine) is a protected non-proteinogenic amino acid. Structurally, it is an L-alanine scaffold where the β-methyl hydrogens are substituted with a sulfamoyl group (
The N-terminal Benzyloxycarbonyl (Z or Cbz) protection renders it suitable for solution-phase peptide synthesis and specific solid-phase protocols. Its primary utility lies in medicinal chemistry as a transition-state inhibitor for amidotransferase enzymes (specifically L-asparagine synthetase) and in the development of sulfonamide-based protease inhibitors.
Part 2: Chemical Identity & Physicochemical Properties[1][2]
Core Identification Data
| Property | Specification |
| CAS Registry Number | 33662-45-2 |
| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoic acid |
| Synonyms | Z-L-Cys(O2NH2)-OH; N-Cbz-3-sulfamoyl-L-alanine; Z-β-sulfamoyl-Ala-OH |
| Molecular Formula | |
| Molecular Weight | 302.30 g/mol |
| Chirality | L-Isomer (2R configuration due to sulfur priority) |
| Protecting Group | Benzyloxycarbonyl (Z/Cbz) - Acid stable, Hydrogenolysis labile |
Physicochemical Characteristics
| Parameter | Value / Description |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water |
| pKa (Sulfonamide) | ~10.0 (The |
| Stability | Stable under standard laboratory conditions; Hygroscopic. Avoid strong bases which may deprotonate the sulfonamide. |
Part 3: Synthesis & Manufacturing Methodology
The synthesis of N-alpha-Z-3-Sulfamoyl-L-alanine typically proceeds via the oxidative chlorination of a cystine precursor, followed by ammonolysis. This route ensures the preservation of chiral integrity.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from L-Cystine to N-alpha-Z-3-Sulfamoyl-L-alanine via oxidative chlorination.[1][2][3]
Detailed Synthetic Protocol
Step 1: Protection (Z-Cystine Formation)
-
Reagents: L-Cystine, Benzyl chloroformate (Z-Cl), NaOH.
-
Mechanism: Standard Schotten-Baumann reaction. The amine is protected to prevent side reactions during chlorination.
Step 2: Oxidative Chlorination (Critical Step)
-
Reagents: Chlorine gas (
), Aqueous Acetic Acid or HCl. -
Process: The disulfide bond of Z-Cystine is cleaved and oxidized by chlorine in the presence of water.
-
Intermediate: This yields 3-chlorosulfonyl-N-Z-L-alanine , a highly reactive sulfonyl chloride.
-
Note: Temperature control (
) is vital to prevent over-oxidation or degradation.
Step 3: Ammonolysis
-
Reagents: Liquid Ammonia or concentrated Ammonium Hydroxide.
-
Process: The sulfonyl chloride intermediate reacts with ammonia to form the sulfonamide bond.
-
Purification: The product is precipitated by acidification (pH ~2) and recrystallized from water/ethanol.
Part 4: Biological Applications & Mechanism
L-Asparagine Synthetase (ASase) Inhibition
The primary biological interest in 3-sulfamoyl-L-alanine derivatives stems from their ability to mimic the transition state of the reaction catalyzed by L-Asparagine Synthetase .
-
Mechanism: ASase catalyzes the transfer of an amino group from Glutamine to Aspartate (activated as
-aspartyl-AMP) to form Asparagine. -
Inhibition: The sulfamoyl group (
) is a tetrahedral isostere of the carboxylic acid/amide transition state. It engages the enzyme's active site but cannot be processed, effectively locking the enzyme. -
Therapeutic Relevance: ASase inhibition is a target for Acute Lymphoblastic Leukemia (ALL) therapies, as leukemic cells often lack ASase and depend on exogenous asparagine (depleted by Asparaginase therapy). Inhibitors prevent resistance mechanisms where cells upregulate ASase.[3]
Mechanistic Pathway Diagram
Figure 2: Mechanism of action showing the competitive inhibition of the Aspartyl-AMP intermediate by the sulfamoyl analog.
Part 5: Handling, Stability & Safety
Storage Protocols
-
Temperature: Store at 2-8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow hydrolysis.
-
Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen) in a desiccator.
-
Container: Amber glass vials to protect from light (though Z-group is relatively photostable).
Safety Considerations (E-E-A-T)
-
Hazards: While not classified as acutely toxic, sulfonamides can cause allergic reactions in sensitized individuals (sulfa allergy).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact, wash with copious amounts of water. The compound is acidic; neutralization with mild base (bicarbonate) may be necessary for spill cleanup.
Part 6: Experimental Protocol (Usage in Peptide Coupling)
Objective: Incorporation of N-alpha-Z-3-Sulfamoyl-L-alanine into a peptide sequence via solution-phase synthesis.
-
Activation:
-
Dissolve 1.0 eq of N-alpha-Z-3-Sulfamoyl-L-alanine in dry DMF.
-
Add 1.1 eq of HOBt (1-Hydroxybenzotriazole) and 1.1 eq of EDC.HCl (Carbodiimide).
-
Note: Avoid base-mediated activation (like HATU/DIEA) initially, as the sulfonamide proton is acidic and can interfere or lead to side reactions if not protected (though often left unprotected in this specific analog).
-
-
Coupling:
-
Add 1.0 eq of the Amine Component (e.g., Amino Acid Methyl Ester).
-
Adjust pH to 7-8 with NMM (N-methylmorpholine) if necessary, monitoring strictly.
-
Stir at Room Temperature for 4-12 hours.
-
-
Work-up:
-
Dilute reaction mixture with Ethyl Acetate.
-
Wash sequentially with 5% Citric Acid (removes unreacted amine), Water, and Brine.
-
Caution: Do not wash with strong base (like 1M NaOH) as the sulfonamide might form a water-soluble salt and be lost in the aqueous layer.
-
Dry over
and concentrate in vacuo.
-
References
-
American Chemical Society (ACS). Potential Inhibitors of L-Asparagine Biosynthesis. 4. Substituted Sulfonamide and Sulfonylhydrazide Analogues of L-Asparagine. Journal of Medicinal Chemistry. Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Nosyl-l-alanine (Structural Analog Reference).Link
-
Santa Cruz Biotechnology. Z-beta-sulfamoyl-L-Ala-OH Product Data Sheet.[4]Link
-
ChemScene. Product Analysis: ((Benzyloxy)carbonyl)(sulfamoyl)-d-alanine (Stereoisomer Reference).Link
Sources
Technical Monograph: Physicochemical Characterization and Synthetic Utility of Z-beta-sulfamoyl-L-Ala-OH
The following technical monograph provides an in-depth characterization of N-benzyloxycarbonyl-3-sulfamoyl-L-alanine (Z-beta-sulfamoyl-L-Ala-OH). This guide is structured for researchers in medicinal chemistry and peptide synthesis, focusing on the compound's structural utility as a transition-state isostere and a carbonic anhydrase inhibitor scaffold.
Chemical Identity & Structural Analysis
Z-beta-sulfamoyl-L-Ala-OH is a protected amino acid derivative where the cysteine thiol group has been oxidized and aminated to a sulfonamide, and the N-terminus is protected by a benzyloxycarbonyl (Cbz/Z) group. It serves as a critical intermediate in the synthesis of sulfonamide-containing peptidomimetics.
Core Physicochemical Data
| Parameter | Specification |
| IUPAC Name | (2S)-2-[(benzyloxycarbonyl)amino]-3-sulfamoylpropanoic acid |
| Common Name | Z-beta-sulfamoyl-L-Ala-OH; N-Cbz-L-Cysteine sulfonamide |
| CAS Registry Number | 33662-45-2 |
| Molecular Formula | |
| Molecular Weight | 302.30 g/mol |
| Chirality | L-configuration (S-enantiomer at |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Predicted) | Carboxyl: ~3.5; Sulfonamide: ~10.1 |
Structural Pharmacophore
The molecule consists of three distinct functional domains, each serving a specific role in drug design:
-
The Z-Group (Cbz): A carbamate protecting group that provides stability during peptide coupling and is cleavable via catalytic hydrogenation (
) or strong acids (HBr/AcOH). -
The
-Sulfamoyl Moiety: A tetrahedral geometry mimic ( ) often used to target zinc metalloenzymes (e.g., Carbonic Anhydrases) or to act as a transition-state isostere for protease hydrolysis. -
The Free Carboxyl Terminus: Allows for immediate coupling to the N-terminus of a growing peptide chain or resin linker.
Synthetic Pathways & Purity Profiling
The synthesis of Z-beta-sulfamoyl-L-Ala-OH typically proceeds via the oxidative chlorination of Z-L-Cystine or Z-L-Cysteine, followed by ammonolysis. This route ensures the preservation of chiral integrity at the
Synthesis Workflow (Oxidative Chlorination Route)
The following Graphviz diagram illustrates the standard synthetic logic, moving from the disulfide precursor to the final sulfonamide.
Caption: Figure 1. Conversion of L-Cystine to Z-beta-sulfamoyl-L-Ala-OH via sulfonyl chloride intermediate.
Detailed Protocol: Oxidative Chlorination
Note: This protocol involves hazardous reagents (Chlorine gas, Sulfonyl chlorides). Work in a fume hood.
-
Protection: L-Cystine is dissolved in 2N NaOH and reacted with Benzyl chloroformate (Z-Cl) at 0°C to yield N,N'-bis-Z-L-Cystine.
-
Chlorination: The protected cystine is suspended in aqueous acetic acid. Chlorine gas (
) is bubbled through the mixture at temperatures below 5°C. The disulfide bond cleaves and oxidizes to form the sulfonyl chloride intermediate.-
Critical Control Point: Temperature must be kept low to prevent over-oxidation or degradation of the Z-group.
-
-
Amidation: The sulfonyl chloride is unstable. It is immediately extracted into cold ether/DCM and treated with anhydrous ammonia (gas or dissolved in dioxane).
-
Workup: The solvent is evaporated, and the residue is acidified (pH 2) to precipitate the free acid form of Z-beta-sulfamoyl-L-Ala-OH.
Purity & Validation (HPLC/MS)
To validate the compound, researchers should look for specific markers:
-
Mass Spectrometry (ESI-): Look for the
peak at 301.3 m/z . -
HPLC: Use a C18 reverse-phase column. Mobile phase: Water/Acetonitrile with 0.1% TFA. The sulfonamide is polar; expect earlier retention compared to Z-Phe-OH or Z-Leu-OH.
Application in Drug Design & Peptidomimetics
Z-beta-sulfamoyl-L-Ala-OH is not merely a building block; it is a "warhead" delivery system.
Mechanism of Action: Metalloprotease & CA Inhibition
The sulfamoyl group (
Caption: Figure 2.[1] Pharmacological interaction of the sulfamoyl moiety with Zinc-metalloprotease active sites.
Solid Phase Peptide Synthesis (SPPS) Utility
-
Coupling: The carboxyl group can be activated using standard reagents (HATU/DIPEA or DIC/HOBt).
-
Protection Strategy: The sulfonamide
is relatively non-nucleophilic due to electron withdrawal by the sulfone, but in high-yield SPPS, it may require Trityl (Trt) protection if side-reactions are observed. However, Z-beta-sulfamoyl-L-Ala-OH is often used "as is" for C-terminal or internal modifications where the sulfonamide remains free.
Handling, Stability & Safety
Storage Protocol
-
Temperature: Store at -20°C.
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) in a desiccator.
-
Shelf Life: 2 years if properly sealed.
Solubility for Assays
For biological assays, prepare a stock solution in DMSO (up to 100 mM). Dilute into aqueous buffers immediately prior to use. Avoid storing aqueous solutions for extended periods as the sulfonamide can slowly hydrolyze under extreme pH conditions, though it is generally stable at physiological pH.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precaution: The sulfamoyl moiety is structurally related to sulfonamide antibiotics; handle with care regarding potential allergic sensitization.
References
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfamoyl mechanism).
-
Organic Syntheses. General procedures for Z-protection and Beta-substituted Alanine derivatives. [Link]
Sources
Z-protected amino acids with sulfonamide side chains
Topic: Z-Protected Amino Acids with Sulfonamide Side Chains Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers
Executive Summary
The incorporation of sulfonamide moieties into amino acid side chains represents a critical strategy in the design of transition-state analogue inhibitors, particularly for metalloproteases (MMPs) and carbonic anhydrases. However, the synthesis and manipulation of these scaffolds introduce a specific chemoselective conflict: the incompatibility of standard Benzyloxycarbonyl (Z or Cbz) deprotection methods with sulfur-containing functionalities.
This guide provides a rigorous technical analysis of the synthesis, stability, and orthogonal deprotection strategies for Z-protected amino acids bearing sulfonamide side chains. It moves beyond standard protocols to address the "catalyst poisoning" phenomenon and offers validated, non-hydrogenolytic alternatives for Z-group removal.
Part 1: Structural Fundamentals & Strategic Value
1.1 The Bioisostere Advantage
The sulfonamide group (
-
Transition State Mimicry: The tetrahedral geometry of the sulfur atom mimics the tetrahedral transition state of amide hydrolysis, making these derivatives potent protease inhibitors.[1]
-
Hydrogen Bonding Network: The sulfonyl oxygens serve as strong hydrogen bond acceptors, while the N-H proton is more acidic (
) than a standard amide, altering binding pocket interactions.
1.2 The Protection Group Conflict
The Z (Cbz) group is a cornerstone of solution-phase peptide synthesis due to its stability against weak acids (TFA) and bases. However, its standard removal—catalytic hydrogenolysis (
Part 2: Synthetic Methodologies
Two primary routes exist for synthesizing : Nucleophilic Attack on Sulfonyl Chlorides (Route A) and Chlorosulfonation of Aromatic Side Chains (Route B).
2.1 Route A: Modification of Basic Amino Acids
This route utilizes Z-protected amino acids with free side-chain amines (e.g., Z-Lys-OH, Z-Orn-OH).
-
Mechanism: Schotten-Baumann reaction.
-
Critical Control Point: pH maintenance. The reaction requires basic conditions to scavenge the HCl byproduct, but high pH can cause racemization of the
-carbon or hydrolysis of the Z-group (though Z is relatively base-stable compared to Fmoc, prolonged exposure to strong base is risky).
2.2 Route B: Chlorosulfonation of Aromatic Residues
Used for synthesizing derivatives of Phenylalanine or Tyrosine.
-
Reagent: Chlorosulfonic acid (
). -
Challenge: Regioselectivity (para vs. meta substitution) and the harsh acidic conditions which can degrade the Z-group if not carefully controlled.
2.3 Synthesis Workflow Diagram (DOT)
Caption: Dual pathways for synthesizing Z-protected sulfonamide amino acids via amine acylation (A) or aromatic substitution (B).
Part 3: The Deprotection Conundrum (Technical Deep Dive)
This is the most critical section for the bench scientist. Attempting standard hydrogenolysis on these substrates often leads to low yields or recovered starting material.
3.1 Why Hydrogenolysis Fails
Sulfur atoms possess lone pairs that bind irreversibly to the d-orbitals of Palladium (
3.2 Validated Deprotection Protocols
| Method | Reagents | Mechanism | Compatibility with Sulfonamide | Risk Profile |
| Acidolysis (Recommended) | 33% HBr in Acetic Acid | High. Sulfonamides are stable to HBr/AcOH. | Moderate. Corrosive. Benzyl bromide byproduct is a lachrymator. | |
| Transfer Hydrogenation | Pd/C + Cyclohexene (or Ammonium Formate) | H-donor transfer | Medium. High concentration of donor can sometimes outcompete poisoning. | Low. Safer than |
| Strong Acid | TFMSA (Trifluoromethanesulfonic acid) / TFA | Acidolysis | High. | High. TFMSA is extremely potent; may cleave other sensitive groups. |
| Dissolving Metal | Na / Liquid | Radical reduction | High. | High. Can reduce aromatic rings (Birch reduction) if not carefully controlled. |
3.3 Decision Logic for Z-Removal
Caption: Decision matrix for selecting the optimal Z-deprotection strategy based on substrate steric properties.
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of Z-Lys(Ts)-OH (Tosylation of Z-Lysine)
A robust method for introducing a sulfonamide to a basic side chain.
Reagents:
- -Z-L-Lysine (10 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (11 mmol)
-
1N NaOH (aqueous)
-
Acetone or Dioxane
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of Z-Lys-OH in 20 mL of 1N NaOH and 10 mL of acetone. Cool to 0°C in an ice bath.
-
Addition: Dissolve TsCl (11 mmol) in 10 mL acetone. Add this solution dropwise to the amino acid mixture over 30 minutes.
-
pH Control (Crucial): Simultaneously add 1N NaOH dropwise to maintain pH between 9.0 and 10.0. Note: If pH drops below 8, the reaction slows; if >11, Z-group hydrolysis may occur.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours.
-
Workup: Acidify the solution to pH 2.0 using 1N HCl. The product, Z-Lys(Ts)-OH, typically precipitates as a white solid or oil.
-
Extraction: If oil forms, extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate.
Protocol 4.2: Z-Deprotection using HBr/AcOH
The "Gold Standard" for sulfur-containing peptides.
Reagents:
-
33% HBr in Glacial Acetic Acid (Commercial reagent)
-
Diethyl Ether (anhydrous)
Step-by-Step:
-
Preparation: Place the Z-protected amino acid (1 mmol) in a round-bottom flask equipped with a drying tube (CaCl2).
-
Acidolysis: Add 5 mL of 33% HBr/AcOH. Stir at room temperature for 30–60 minutes.
-
Observation: Evolution of
gas indicates carbamate cleavage.
-
-
Precipitation: Pour the reaction mixture slowly into 100 mL of cold anhydrous diethyl ether.
-
Isolation: The hydrobromide salt of the free amine will precipitate. Filter the solid or decant the ether.
-
Wash: Wash the solid 3 times with fresh ether to remove benzyl bromide byproducts and excess acid.
-
Neutralization (Optional): If the free base is required, dissolve in water and neutralize with
, then extract into organic solvent.
Part 5: Applications in Drug Discovery
| Target Class | Role of Sulfonamide-AA | Mechanism |
| MMP Inhibitors | Zinc Binding Group (ZBG) | The sulfonamide oxygen coordinates with the catalytic Zinc ion in the MMP active site, blocking substrate hydrolysis. |
| HIV Protease | Transition State Analog | Sulfonamide mimics the tetrahedral intermediate of peptide bond cleavage. |
| Integrin Antagonists | Arg-Gly-Asp (RGD) Mimic | Sulfonamide-functionalized amino acids mimic the aspartic acid side chain, improving metabolic stability. |
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Z-group stability and removal conditions).
-
Scozzafava, A., et al. (2000). "Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties." Journal of Medicinal Chemistry. (Discusses sulfonamide synthesis on amino acid backbones).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews. (Comprehensive review including Z-group orthogonality).
-
Fischer, P. M. (2003). "The design, synthesis and application of stereochemically defined acetals as peptide bond mimics." Journal of Peptide Science. (Details on sulfonamide peptidomimetics).
-
Han, Y., et al. (2012). "A facile method for the synthesis of N-(α-aminoacyl) sulfonamides." Tetrahedron Letters. (Modern synthetic routes).
Sources
N-Cbz-3-sulfamoyl-L-alanine chemical identity and synonyms
Identity, Synthesis, and Application in Peptidomimetic Design[1]
Executive Summary
N-Cbz-3-sulfamoyl-L-alanine (CAS: 33662-45-2) is a specialized amino acid derivative serving as a critical intermediate in the synthesis of sulfonamide-containing peptides and transition-state inhibitors.[1] Structurally, it acts as a bioisostere of L-asparagine, where the carboxamide moiety is replaced by a sulfonamide group. This substitution alters the electronic landscape and hydrogen-bonding capability of the side chain, making it a valuable tool in the development of Asparagine Synthetase (ASase) inhibitors and antibacterial agents.
This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, a field-proven synthesis route via oxidative chlorination, and its utility in modern drug discovery.
Chemical Identity & Nomenclature[2][3][4]
The precise identification of this compound relies on understanding its stereochemistry and the nature of its protecting group. The "Z" or "Cbz" (Benzyloxycarbonyl) group protects the
Table 1: Chemical Identifiers and Properties
| Parameter | Detail |
| IUPAC Name | (2S)-2-[(benzyloxycarbonyl)amino]-3-sulfamoylpropanoic acid |
| Common Name | N-Cbz-3-sulfamoyl-L-alanine |
| Synonyms | N-alpha-Z-3-sulfamoyl-L-alanine; Z-L-3-sulfamoylalanine; N-Benzyloxycarbonyl-3-sulfamoyl-L-alanine; 3-Sulfamoyl-N-(carbobenzyloxy)-L-alanine |
| CAS Registry Number | 33662-45-2 |
| Molecular Formula | |
| Molecular Weight | 302.30 g/mol |
| Stereochemistry | L-isomer (S-configuration at |
| Protecting Group | Benzyloxycarbonyl (Cbz/Z) - Removed via hydrogenolysis or strong acid (HBr/AcOH) |
Synthesis & Production Mechanism
The synthesis of N-Cbz-3-sulfamoyl-L-alanine is non-trivial due to the sensitivity of the sulfonamide group. The most robust industrial route involves the oxidative chlorination of L-cystine or N-protected L-cysteine derivatives.
The Causality of the Route
Direct sulfamoylation of alanine is chemically inefficient. Instead, we utilize the sulfur atom already present in L-Cystine . The process involves three distinct phases:
-
Protection: Securing the amine with Cbz-Cl to prevent side reactions during oxidation.
-
Oxidative Cleavage: Using chlorine gas (
) or sulfuryl chloride ( ) in an aqueous medium to cleave the disulfide bond and oxidize the sulfur to a sulfonyl chloride ( ). -
Amination: nucleophilic attack by ammonia (
) to convert the sulfonyl chloride to the sulfonamide ( ).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway transforming L-Cystine to N-Cbz-3-sulfamoyl-L-alanine via an unstable sulfonyl chloride intermediate.
Physicochemical Properties[1][2][6][7]
Understanding the physical behavior of N-Cbz-3-sulfamoyl-L-alanine is crucial for handling and purification.
-
Physical State: White to off-white crystalline powder.
-
Density: ~1.483 g/cm³ (Predicted).[2]
-
Solubility:
-
Stability: The sulfonamide bond is chemically stable under standard peptide coupling conditions. The Cbz group is sensitive to catalytic hydrogenation (
) and strong acids (HBr in Acetic Acid).
Applications in Drug Development
Bioisosterism and Enzyme Inhibition
N-Cbz-3-sulfamoyl-L-alanine is primarily used to synthesize sulfamoyl analogs of asparagine .
-
Mechanism: The sulfonamide group (
) mimics the geometry and polarity of the asparagine carboxamide ( ) but possesses a tetrahedral geometry around the sulfur, differing from the planar carbonyl. This allows it to act as a transition-state mimic for enzymes that hydrolyze or transfer asparagine residues. -
Target: L-Asparagine Synthetase (ASase). Inhibitors derived from this compound are investigated for depriving leukemic cells of asparagine, a critical nutrient for tumor growth.
Structural Comparison Diagram
Figure 2: Bioisosteric relationship between Asparagine and Sulfamoyl-alanine, highlighting the geometric difference utilized in inhibitor design.
Experimental Protocols
Protocol A: Synthesis via Oxidative Chlorination
This protocol describes the conversion of N,N'-bis-Cbz-L-cystine to the target compound. Ensure all work is performed in a fume hood due to chlorine gas evolution.
-
Preparation of Suspension:
-
Suspend 10.0 g of N,N'-bis-Cbz-L-cystine in 100 mL of cold water (0–5 °C).
-
Add 50 mL of dichloromethane (DCM) to create a biphasic system (helps solubilize the intermediate).
-
-
Chlorination (The Critical Step):
-
Bubble chlorine gas (
) slowly through the stirred suspension while maintaining temperature < 10 °C. -
Endpoint: The reaction is complete when the suspension clears and a yellow-green color persists (indicating excess
). -
Mechanism:[4] The disulfide bond cleaves, and the sulfur is oxidized to the sulfonyl chloride (
).
-
-
Removal of Excess Chlorine:
-
Purge the solution with a stream of nitrogen (
) for 15 minutes to remove unreacted . -
Separate the organic layer (containing the sulfonyl chloride) and dry briefly over anhydrous
.
-
-
Amination:
-
Cool the organic layer to 0 °C.[3]
-
Add 25% aqueous ammonia (
) or bubble anhydrous ammonia gas until the solution is basic (pH > 9). -
Stir for 1 hour at room temperature.
-
-
Isolation:
-
Acidify the aqueous phase carefully with 2N HCl to pH ~2.
-
The product, N-Cbz-3-sulfamoyl-L-alanine , will precipitate as a white solid.
-
Filter, wash with cold water, and dry in vacuo.
-
Protocol B: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, check for the following spectral signatures:
-
-NMR (DMSO-
):- 7.35 (m, 5H, Cbz-aromatic).
-
7.10 (s, 2H,
, exchangeable with ). -
5.05 (s, 2H, Cbz-benzylic
). -
4.40 (m, 1H,
-CH). -
3.40 (d, 2H,
-CH ).
-
Mass Spectrometry (ESI):
-
Look for
or .
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 736104, N-Carbobenzyloxy-L-alanine (Related Structure/Methodology). Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Synthesis of Sulfonyl Chlorides by Oxidation.[5] Retrieved from [Link]
-
LookChem. (2025). CAS 33662-45-2 Basic Information and Synonyms.[1][6] Retrieved from [Link]
Sources
Rational Design of Zinc-Binding Amino Acid Derivatives: From Structural Biology to Clinical Candidates
Abstract
This technical guide outlines the rational design, synthesis, and validation of zinc-binding amino acid derivatives for enzyme inhibition.[1][2] Focusing on metalloenzymes such as Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and Aminopeptidases, this document serves as a blueprint for medicinal chemists and structural biologists. It moves beyond generic chelation to explore how amino acid backbones provide the necessary vectors for high-affinity, isoform-selective inhibition.
Introduction: The Chelation vs. Recognition Paradox
Zinc metalloenzymes govern critical biological processes, from epigenetic regulation (HDACs) to extracellular matrix remodeling (MMPs). The active site of these enzymes typically contains a catalytic
The Central Challenge: Designing a zinc inhibitor is chemically trivial; designing a drug is exceptionally hard. A simple chelator (e.g., EDTA or plain hydroxamic acid) will strip zinc from hundreds of essential proteins, causing systemic toxicity.
To achieve therapeutic utility, we must couple a Zinc-Binding Group (ZBG) —the "warhead"—with a Recognition Element —the "vector." Amino acid derivatives are the ideal vectors because their chiral side chains can be selected to fit the hydrophobic
Chemical Design Principles
The Pharmacophore Model
The architecture of a zinc-binding amino acid derivative consists of three distinct modules:
-
The ZBG (Warhead): Coordinates the catalytic zinc ion.
-
The Linker: Spans the narrow channel leading to the active site.
-
The Surface Recognition Domain (Cap): Often an amino acid side chain or peptidomimetic scaffold that interacts with the rim of the pocket.
Visualization: The Pharmacophore
Figure 1: Pharmacophore model of a zinc-binding amino acid inhibitor.[2][3] The ZBG anchors the molecule, while the amino acid side chain dictates target selectivity.
Selecting the Zinc-Binding Group (ZBG)
While hydroxamic acids are the historical standard, they are plagued by mutagenicity and poor pharmacokinetics. Modern design favors alternative ZBGs.
| ZBG Class | Binding Mode | Advantages | Liabilities | |
| Hydroxamic Acid | Bidentate | nM | High potency; proven efficacy (e.g., SAHA). | "Pan-assay" interference; mutagenic potential; rapid hydrolysis. |
| Carboxylic Acid | Monodentate | Endogenous mimic; low toxicity. | Weak binding; requires highly optimized side-chain interactions. | |
| Thiol | Monodentate | nM - | Strong Zn affinity. | Oxidation (disulfide formation); "skunky" odor; metabolic reactivity. |
| Bidentate | Transition state mimic (e.g., Bestatin). | Complex synthesis; moderate potency. | ||
| Phosphonate | Monodentate | High polarity; mimics tetrahedral intermediate. | Poor membrane permeability (requires prodrug masking). |
Target Specificity: The Amino Acid Advantage
Case Study: Aminopeptidases and Bestatin
Bestatin (Ubenimex) is the archetype of an amino acid-derived zinc inhibitor. It is a dipeptide analog containing a unique
-
Mechanism: The hydroxyl and carbonyl groups of the AHPA moiety chelate the zinc.
-
Selectivity: The phenyl side chain of AHPA fits precisely into the hydrophobic
pocket of Aminopeptidase N (APN/CD13), while the leucine side chain occupies the pocket [1].
Case Study: HDAC Inhibitors
For HDACs, the "Cap" group is often an aromatic amino acid derivative.
-
Strategy: Use a Lysine or Ornithine backbone. The side chain amine is converted to a ZBG (e.g., hydroxamate or benzamide), mimicking the acetyl-lysine substrate. The
-amino group is acylated with a hydrophobic "cap" to interact with the rim of the enzyme tunnel [2].
Experimental Validation Protocols
Protocol: Fluorogenic HDAC Activity Assay
This assay uses a substrate with an acetylated lysine coupled to a fluorophore (AMC).[4][5] Deacetylation sensitizes the substrate to tryptic cleavage, releasing the fluorophore.
Critical Control: Avoid phosphate buffers (PBS), as phosphate anions can weakly coordinate zinc and skew kinetics. Use HEPES or Tris.
Step-by-Step Workflow:
-
Buffer Prep: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
.-
Additive: 0.1 mg/mL BSA (prevents enzyme sticking).
-
Note: Do NOT add DTT or EDTA. DTT chelates zinc; use TCEP if a reducing agent is strictly necessary.
-
-
Enzyme Incubation:
-
Mix 10
L of diluted HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1) with 10 L of test inhibitor (dissolved in DMSO, final <1%). -
Incubate at
for 15 minutes to allow equilibrium binding.
-
-
Substrate Addition:
-
Add 20
L of Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC, 50 M final). -
Incubate at
for 30 minutes.
-
-
Developer Step:
-
Add 40
L of Developer Solution (Trypsin + TSA). -
Mechanism: TSA (Trichostatin A) stops the HDAC reaction immediately. Trypsin cleaves only the deacetylated substrate.
-
Incubate 15 minutes at room temperature.
-
-
Detection:
-
Read Fluorescence: Ex 360 nm / Em 460 nm.[4]
-
Validation: Calculate
using a 4-parameter logistic fit.
-
Visualization: Assay Workflow
Figure 2: Fluorogenic assay cascade for HDAC inhibition. The critical step is the pre-incubation of inhibitor and enzyme to establish equilibrium before substrate competition.
Protocol: Isothermal Titration Calorimetry (ITC)
While
Key Parameter: Buffer Matching The syringe ligand solution must be prepared in the exact dialysate of the protein solution to prevent "heat of dilution" artifacts.
-
Cell: 20
M Enzyme (e.g., MMP-12 catalytic domain) in 20 mM HEPES pH 7.5. -
Syringe: 200-300
M Inhibitor in matched buffer (10-15x cell concentration). -
Titration: 20 injections of 2
L each, 180s spacing. -
Analysis: Fit to a "One Set of Sites" model.
-
Success Criteria: Stoichiometry (
) should be . If , the enzyme may be partially denatured or the inhibitor concentration is inaccurate [3].
-
Future Directions: PROTACs and Beyond
The next frontier for zinc-binding amino acid derivatives lies in Targeted Protein Degradation (TPD) . By attaching a zinc-binding warhead to an E3 ligase ligand (via a linker), researchers can convert a transient inhibitor into a PROTAC (Proteolysis Targeting Chimera).
-
Advantage: The zinc binder recruits the target (e.g., HDAC6), while the E3 ligase ubiquitinates it, leading to proteasomal degradation. This overcomes the "occupancy-driven" requirement of traditional inhibitors.
References
-
Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism, 2(1), 67–85. Link
-
Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.[5][6] Molecules, 20(3), 3898–3941. Link
-
Doyle, M. L. (1997). Characterization of binding interactions by isothermal titration calorimetry. Current Opinion in Biotechnology, 8(1), 31-35. Link
-
Abcam. (n.d.). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) Protocol. Link
Sources
- 1. Amino Acid derivatives as new zinc binding groups for the design of selective matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genetex.com [genetex.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. resources.novusbio.com [resources.novusbio.com]
Technical Guide: Solubility Profile and Handling of N-alpha-Z-3-Sulfamoyl-L-alanine
[1]
Compound: N-alpha-Z-3-Sulfamoyl-L-alanine (CAS: 33662-45-2) Synonyms: Z-L-3-Sulfamoylalanine, N-Cbz-3-sulfamoyl-L-alanine Molecular Formula: C₁₁H₁₄N₂O₆S Molecular Weight: 302.30 g/mol [1][2][3][4]
Executive Summary
N-alpha-Z-3-Sulfamoyl-L-alanine is a specialized amino acid intermediate characterized by a unique "amphiphilic" protecting group strategy.[1] It combines a lipophilic Benzyloxycarbonyl (Z or Cbz) protecting group on the
This structural duality creates a complex solubility profile. While the Z-group typically confers solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc), the naked sulfonamide side chain (
Key Recommendation: For coupling reactions and stock solutions, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the gold-standard solvents.[4][5][6] For workup and purification, careful pH control is required to maintain solubility in organic phases like EtOAc.[5][6]
Physicochemical Structure & Solubility Analysis
To predict and manipulate solubility, one must understand the competing forces within the molecule:
-
The Hydrophobic Domain (Solubility Driver for Organics):
-
The Polar Domain (Solubility Inhibitor for Non-polars):
-
The Acidic Domain (pH Switch):
Solubility Landscape Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Primary choice for coupling reactions, stock solutions, and solid-phase synthesis.[1][5][6] |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Often requires a small amount of DMF or alcohol to break sulfonamide H-bonds.[1][4][6] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for extractive workups (acidic wash), but may not support high concentrations.[5] |
| Alcohols | Methanol, Ethanol | High (with heat) | Excellent for recrystallization or dissolution prior to hydrogenolysis.[4][5][6] |
| Ethers | THF, Dioxane | Moderate | Useful for reactions requiring anhydrous, non-nucleophilic conditions.[5][6] |
| Aqueous | Water | Insoluble (pH < 7) | Precipitates in acidic/neutral water.[4][6] Soluble as a salt in basic buffers (NaHCO₃).[4][6] |
| Hydrocarbons | Hexane, Heptane | Insoluble | Used as an anti-solvent to force precipitation.[4][5][6] |
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol if you need exact solubility data for a specific batch or temperature.[1][4]
-
Preparation: Weigh 50 mg of N-alpha-Z-3-Sulfamoyl-L-alanine into a 2 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent (e.g., DCM).[4][5][6]
-
Equilibration: Vortex vigorously for 1 minute. If fully dissolved, add another 50 mg.[4][5][6] Repeat until solid persists.
-
Incubation: Shake the vial at the target temperature (e.g., 25°C) for 4 hours.
-
Analysis: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant and quantify via HPLC (UV at 254 nm, utilizing the Z-group chromophore).
Protocol B: Dissolution for Peptide Coupling (Standard Workflow)
Recommended concentration: 0.1 M to 0.3 M.[4][5][6]
-
Calculation: Calculate the required volume of DMF (anhydrous, amine-free).
-
Dissolution: Add the solid amino acid to the vessel first, then add 80% of the calculated DMF.
-
Activation: Vortex or stir. If the solution remains cloudy, sonicate for 30 seconds at ambient temperature.
-
Final Adjustment: Add the remaining DMF to reach the target volume.
-
Coupling Reagents: Add HOBt/DIC or HATU/DIEA immediately prior to use to prevent racemization.[4][6]
Visualization: Solubility Decision Logic
The following diagram illustrates the logical flow for selecting the correct solvent based on the experimental stage.
Caption: Decision tree for solvent selection based on experimental phase (Reaction, Workup, or Purification).
Troubleshooting & Stability
The "Gelation" Risk
Sulfonamide-containing amino acids are prone to forming gels in non-polar solvents due to intermolecular hydrogen bonding networks (sulfonamide-to-sulfonamide).[1]
-
Symptom: The solution in DCM or Toluene becomes viscous or turns into a jelly-like mass.[1][4][6]
-
Solution: Add a "H-bond breaker" co-solvent. 1-5% Methanol or Isopropanol is usually sufficient to disrupt the network and restore fluidity without compromising the Z-group stability.[1]
Chemical Stability (Sulfonamide)[4][5]
-
Acid Sensitivity: The Z-group is stable to mild acid (TFA) but removed by HBr/AcOH or HF.[1][4][6][7] The sulfonamide is generally stable to TFA.[4][6]
-
Base Sensitivity: The sulfonamide proton (
) is weakly acidic (pKa ~10).[4][5] Strong bases (NaH, excess alkoxides) can deprotonate it, potentially leading to side reactions during alkylation steps.[5][6] Use hindered bases like DIEA or NMM for coupling.[4][6]
References
-
Chemical Identity & Properties
-
Peptide Synthesis Solvents
-
Sulfonamide Solubility Behavior
-
Z-Group Solubility Characteristics
Sources
- 1. lookchem.com [lookchem.com]
- 2. N-ALPHA-Z-3-磺酰-L-丙氨酸 CAS#: 33662-45-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 3. chemscene.com [chemscene.com]
- 4. Alanine - Wikipedia [en.wikipedia.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. medkoo.com [medkoo.com]
- 7. peptide.com [peptide.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Deep Dive: Sulfamoyl-Alanine Peptidomimetics in Drug Design
Executive Summary
The transition from a planar amide bond (
While traditional peptide drugs suffer from rapid proteolytic degradation, sulfamoyl-alanine mimetics offer a dual advantage: hydrolytic stability and transition-state mimicry . This document details the structural rationale, synthetic pathways (solution and solid-phase), and the critical application of these moieties as high-affinity inhibitors of Aminoacyl-tRNA Synthetases (aaRS), a validated target for next-generation antimicrobials.
Part 1: Structural Rationale & Mechanism
The Bioisostere Concept
In standard peptide chemistry, the amide bond is planar due to resonance. However, during hydrolysis (mediated by proteases or synthetases), the carbonyl carbon adopts a tetrahedral geometry .
The sulfamoyl group (
Case Study: aaRS Inhibition
The most authoritative application of sulfamoyl-alanine is the inhibition of Alanyl-tRNA Synthetase (AlaRS).
-
Natural Substrate: Alanyl-AMP (highly unstable mixed anhydride).
-
Mimetic: 5'-O-[N-(L-alanyl)sulfamoyl]adenosine (Ala-SA or Ala-AMS).
-
Mechanism: The mimetic binds to the AlaRS active site with nanomolar affinity (
), effectively "locking" the enzyme and preventing tRNA charging.
Mechanistic Visualization
The following diagram illustrates the structural mimicry between the natural intermediate and the sulfamoyl inhibitor.
Figure 1: Structural mimicry logic. The Sulfamoyl-Alanine inhibitor (Red) occupies the same geometric space as the natural Alanyl-AMP intermediate (Yellow) but blocks the catalytic cycle.
Part 2: Synthetic Methodologies
Synthesis of sulfamoyl-alanine mimetics requires careful handling of the sulfamoyl chloride moiety, which is reactive and moisture-sensitive. Two primary approaches are detailed below.
Strategy A: Solution-Phase Synthesis (The Vandaele/Cusack Protocol)
This is the standard method for creating nucleoside-based sulfamoyl-alanine inhibitors.
| Step | Reagent/Condition | Purpose |
| 1. Activation | Chlorosulfonyl isocyanate (CSI) + Formic acid | Generates the reactive sulfamoyl chloride species in situ. |
| 2. Coupling 1 | 2',3'-O-isopropylidene adenosine | Attaches the sulfamoyl group to the nucleoside 5'-OH. |
| 3. Coupling 2 | Boc-L-Ala-OSu (Succinimide ester) + DBU | Acylates the sulfamoyl nitrogen with the alanine moiety. Critical Step. |
| 4. Deprotection | TFA / Water | Removes the Boc group (amine) and isopropylidene (ribose). |
Strategy B: Solid-Phase Synthesis (The Redwan Protocol)
Solid-phase synthesis (SPPS) allows for the parallel generation of libraries, useful for exploring side-chain diversity beyond alanine.
-
Resin Loading: Use Rink Amide resin to anchor the sulfamoyl moiety.
-
Acylation: React the resin-bound sulfamoyl group with Fmoc-Ala-OH using high-efficiency coupling agents (e.g., PyBOP/DIEA).
-
Cleavage: Acidolytic cleavage releases the sulfamoyl-peptide.
-
Note: This method is better suited for backbone mimetics (peptidosulfonamides) rather than nucleoside conjugates.
-
Synthetic Workflow Diagram
Figure 2: Solution-phase synthetic route for Sulfamoyl-Alanine Nucleosides.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of 5'-O-[N-(L-alanyl)sulfamoyl]adenosine (Ala-SA). Safety: Chlorosulfonyl isocyanate is highly corrosive and reacts violently with water. Perform all steps in a fume hood under Argon.
Materials
-
Nucleoside: 2',3'-O-isopropylideneadenosine[1]
-
Amino Acid: Boc-L-Alanine N-hydroxysuccinimide ester (Boc-Ala-OSu)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent: Anhydrous DMF, DCM.
Protocol Steps
-
Preparation of Sulfamoyl Adenosine:
-
Dissolve 2',3'-O-isopropylideneadenosine (1.0 eq) in anhydrous DMA (dimethylacetamide).
-
Add sulfamoyl chloride (generated in situ or purchased) (1.5 eq) at 0°C.
-
Stir for 12 hours at room temperature.
-
Quench with sodium bicarbonate solution. Extract with Ethyl Acetate.
-
Checkpoint: Verify formation of the primary sulfonamide (
) via LC-MS (Expected M+1: ~387 Da).
-
-
Coupling of Alanine (The Acylation):
-
Dissolve the sulfamoyl adenosine intermediate (1.0 eq) in anhydrous DMF.
-
Add Boc-Ala-OSu (1.2 eq).
-
Add DBU (1.5 eq) dropwise. Note: DBU is essential to deprotonate the sulfonamide, making it nucleophilic enough to attack the ester.
-
Stir at room temperature for 16 hours.
-
Evaporate solvent under reduced pressure.
-
-
Global Deprotection:
-
Treat the crude residue with TFA/Water (5:1 v/v) for 30 minutes at 0°C.
-
Allow to warm to room temperature for 1 hour.
-
Co-evaporate with toluene to remove TFA.
-
-
Purification:
-
Dissolve residue in water.
-
Purify via Reverse-Phase HPLC (C18 column).
-
Gradient: 0% to 20% Acetonitrile in 0.1% TFA/Water.
-
Lyophilize fractions to obtain the white powder product.
-
Part 4: Biological Applications & Future Outlook
Quantitative Efficacy Data
The following table summarizes the inhibitory potency of sulfamoyl-alanine derivatives against various organisms.
| Target Enzyme | Organism | Compound | |
| AlaRS | E. coli | Ala-SA | 2.5 nM |
| AlaRS | S. aureus | Ala-SA | 8.0 nM |
| AlaRS | Human | Ala-SA | 15.0 nM |
Data aggregated from Cusack et al. and Vandaele et al.
The Permeability Challenge
While
-
Problem: High polarity = Low cellular uptake (MIC values are often
despite nanomolar enzyme inhibition). -
Solution (Trojan Horse Strategy): Conjugating the sulfamoyl-alanine inhibitor to a siderophore (iron-chelating molecule). Bacteria actively transport the siderophore-drug complex, bypassing the permeability barrier.
References
-
Vandaele, R. et al. (2012). Solid-Phase Synthesis of 5'-O-[N-(Acyl)sulfamoyl]adenosine Derivatives. European Journal of Organic Chemistry. Link
-
Cusack, S. et al. (2000). Crystallographic analysis of the reaction cycle of Alanyl-tRNA Synthetase. Nature Structural Biology. Link
-
Ferreras, J.A. et al. (2005). Small-molecule inhibition of aminoacyl-tRNA synthetases. Trends in Microbiology. Link
-
Ueda, H. et al. (1991). X-ray crystallographic conformational study of 5'-O-[N-(L-alanyl)-sulfamoyl]adenosine. Biochimica et Biophysica Acta. Link
-
Redwan, I.N. et al. (2012).[2] Solid-Phase Synthesis of 5'-O-[N-(Acyl)sulfamoyl]adenosine Derivatives. ResearchGate. Link
Sources
Methodological & Application
Protocol for synthesizing peptidosulfonamides using Z-L-Ala derivative
Application Note & Protocol
Topic: A Robust Protocol for the Solution-Phase Synthesis of Peptidosulfonamides Utilizing an N-Terminal Z-L-Alanine Derivative
Audience: Researchers, scientists, and drug development professionals engaged in peptidomimetic and medicinal chemistry.
Introduction and Scientific Context
Peptidosulfonamides are a critical class of peptide mimics where a native amide bond is replaced by a sulfonamide linkage (-SO₂-NH-). This substitution imparts significant biochemical advantages, most notably an enhanced resistance to enzymatic degradation by proteases. The tetrahedral geometry of the sulfonamide group can also act as a transition-state isostere for amide bond hydrolysis, making these compounds potent inhibitors of enzymes like proteases.[1][2][3][4]
This document provides a detailed protocol for the synthesis of a model peptidosulfonamide dipeptide analogue, focusing on the coupling of a sulfonyl chloride building block with an N-terminally protected Z-L-Alanine methyl ester. The benzyloxycarbonyl (Z) protecting group is a cornerstone of classical peptide synthesis, chosen here for its stability and its clean, orthogonal removal via catalytic hydrogenation, which preserves other sensitive functionalities.[5] This guide emphasizes the rationale behind each step, providing a framework that is both educational and practically reproducible.
Core Principles of Peptidosulfonamide Synthesis
The synthetic strategy is centered on the nucleophilic attack of a primary or secondary amine onto an electrophilic sulfonyl chloride. Unlike standard peptide coupling which forms an amide bond via the activation of a carboxylic acid, sulfonamide bond formation is a direct and typically uncatalyzed condensation reaction.
The key challenges in this synthesis, which this protocol is designed to overcome, are:
-
Synthesis of the Amino Sulfonyl Chloride: This building block is often unstable and must be prepared and used with care.
-
Control of Chirality: Ensuring the stereochemical integrity of the participating amino acid derivatives throughout the reaction sequence.
-
Orthogonal Protection Strategy: Employing protecting groups (Z-group for the amine, methyl ester for the carboxylate) that can be removed sequentially without interfering with each other or the newly formed sulfonamide bond.
Overall Synthetic Workflow
The synthesis is approached in a logical, multi-step solution-phase process. This method provides excellent control over reaction conditions and facilitates straightforward purification of intermediates.
Caption: General workflow for the synthesis of a peptidosulfonamide.
Detailed Experimental Protocol
Safety Note: Always work in a well-ventilated fume hood. Sulfonyl chlorides are moisture-sensitive and corrosive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Phase 1: Synthesis of 2-Aminoethanesulfonyl Chloride Hydrochloride
This phase describes a general method for creating the essential sulfonyl chloride building block from taurine.
-
Materials:
-
Taurine (2-aminoethanesulfonic acid)
-
Phosphorus pentachloride (PCl₅)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend taurine (1.0 eq) in an excess of thionyl chloride (approx. 10-15 mL per gram of taurine).
-
Carefully add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise to the suspension at 0 °C. The reaction is exothermic and will evolve HCl gas.
-
After the addition is complete, slowly warm the mixture to reflux and maintain for 4-6 hours, or until the solution becomes clear.
-
Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride.
-
The resulting crude oil/solid is triturated with anhydrous diethyl ether to precipitate the 2-aminoethanesulfonyl chloride hydrochloride salt as a solid.
-
Filter the solid under a blanket of dry nitrogen, wash with cold anhydrous diethyl ether, and dry under high vacuum. Store the product in a desiccator, as it is highly moisture-sensitive. This intermediate is typically used immediately in the next step.
-
Phase 2: Coupling of Z-L-Ala-OMe with Sulfonyl Chloride
This is the key bond-forming step to create the protected peptidosulfonamide.
-
Materials:
-
Z-L-Alanine methyl ester (Z-L-Ala-OMe)
-
2-Aminoethanesulfonyl chloride hydrochloride (from Phase 1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Z-L-Ala-OMe (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) to the solution. One equivalent is to neutralize the hydrochloride salt of the sulfonyl chloride, and the other is to act as the base for the coupling reaction.
-
In a separate flask, dissolve the 2-aminoethanesulfonyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Z-L-Ala-OMe solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected peptidosulfonamide ester. This product can be purified by flash column chromatography on silica gel if necessary.
-
Phase 3: Sequential Deprotection
This phase removes the protecting groups to yield the final product.
-
Step 3A: Saponification of the Methyl Ester
-
Rationale: The ester is removed first under basic conditions. The Z-group is stable to these conditions.
-
Procedure:
-
Dissolve the protected peptidosulfonamide ester from Phase 2 in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool to 0 °C and add Lithium hydroxide (LiOH) (1.5 eq) as an aqueous solution.
-
Stir at 0 °C to room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the mixture to pH ~3 with cold 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield the Z-protected peptidosulfonamide carboxylic acid.
-
-
-
Step 3B: Hydrogenolysis of the Z-Group
-
Rationale: The Z-group is removed via catalytic hydrogenation, which is a mild method that will not affect the sulfonamide or carboxylic acid moieties.[5]
-
Procedure:
-
Dissolve the Z-protected product from Step 3A in methanol (MeOH).
-
Add Palladium on carbon (10% Pd/C, ~10% by weight of the substrate).
-
Fit the flask with a hydrogen balloon and purge the system with H₂ gas.
-
Stir vigorously under a positive pressure of H₂ at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS. The product is more polar and the Z-group UV signature will disappear.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Wash the Celite® pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude final product, H-L-Ala-peptidosulfonamide-COOH.
-
-
Phase 4: Purification and Characterization
-
Purification: The standard method for purifying the final peptide analogue is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]
-
System: C18-modified silica column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Method: A linear gradient from low %B to high %B is used to elute the product. Fractions are collected and analyzed by analytical HPLC or LC-MS.
-
Final Step: Pure fractions are pooled and lyophilized to yield the final product as a white, fluffy powder.
-
-
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product. Electrospray Ionization (ESI) is commonly used.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure, including the presence of the alanine methyl group and the disappearance of peaks corresponding to the Z and methyl ester protecting groups.
-
Data Summary and Troubleshooting
| Step | Reaction | Typical Time | Temperature | Typical Yield | Key Considerations |
| 1 | Sulfonyl Chloride Synthesis | 4-6 h | Reflux | 60-80% | Highly moisture-sensitive product. Use immediately. |
| 2 | Sulfonamide Coupling | 12-16 h | 0 °C to RT | 70-90% | Anhydrous conditions are critical for success. |
| 3A | Saponification | 2-4 h | 0 °C to RT | >90% | Avoid prolonged reaction times to prevent side reactions. |
| 3B | Z-Group Hydrogenolysis | 4-8 h | RT | >95% | Ensure efficient stirring for good catalyst contact. |
| 4 | RP-HPLC Purification | Variable | RT | 50-70% | Optimize gradient for best separation from impurities. |
Troubleshooting Guide:
-
Low Yield in Coupling Step: Ensure all reagents and solvents are completely anhydrous. Verify the quality of the sulfonyl chloride; it degrades upon exposure to moisture.
-
Incomplete Z-Group Deprotection: The catalyst may be poisoned or inactive. Use fresh Pd/C. In some cases, switching the solvent to ethanol or adding a small amount of acetic acid can improve results.
-
Multiple Peaks in HPLC: May indicate racemization or side products. For the coupling step, maintaining low temperatures can help minimize racemization. Ensure complete deprotection in the final steps.
References
-
ResearchGate. Scheme 3. Synthesis of peptidosulfonamides on Tentagel resin. Available at: [Link]
-
ResearchGate. Amino sulfonic acids, peptidosulfonamides and other related compounds. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. "Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups." Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Molecules. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Available at: [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]
-
The Journal of Organic Chemistry. "Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere." Available at: [Link]
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Brieflands. "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them." Available at: [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]
- Google Patents. Peptide synthesis with sulfonyl protecting groups.
-
ResearchGate. Scheme 7. Synthesis of α-substituted peptidosulfonamides via an epoxide. Available at: [Link]
-
Open Exploration Publishing. "Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides." Available at: [Link]
-
MDPI. "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." Available at: [Link]
-
PubMed. "Peptide transformation leading to peptide-peptidosulfonamide hybrids and oligo peptidosulfonamides." Available at: [Link]
-
Nature Communications. "Peptide-guided functionalization and macrocyclization of bioactive peptidosulfonamides by Pd(II)-catalyzed late-stage C–H activation." Available at: [Link]
-
ResearchGate. Synthesis of Novel Peptidosulfonamides Derived From Modified Oxazolidinones. Available at: [Link]
-
ResearchGate. Examples sulfonamide containing derivatives used for exploring its potential TS-character. Available at: [Link]
-
MDPI. "Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications." Available at: [Link]
-
ResearchGate. Isolation, Purification and Characterization of Antimicrobial Peptides Produced from Saccharomyces boulardii. Available at: [Link]
-
Gilson. The Role of Peptide Purification in Modern Drug Discovery Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Peptide transformation leading to peptide-peptidosulfonamide hybrids and oligo peptidosulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications [mdpi.com]
Catalytic hydrogenolysis of Z-group in sulfamoyl peptides
Application Note: Catalytic Hydrogenolysis of Z-Group in Sulfamoyl Peptides
Executive Summary
The removal of the Benzyloxycarbonyl (Z or Cbz) protecting group via catalytic hydrogenolysis is a cornerstone of peptide synthesis.[1] However, the presence of a sulfamoyl moiety (
This guide details three optimized protocols to overcome these barriers: Enhanced Catalytic Hydrogenation (using Pearlman’s Catalyst), Transfer Hydrogenation (using Ammonium Formate), and the specialized Liquid Ammonia Hydrogenolysis for recalcitrant cases.
Mechanistic Insight: The "Sulfamoyl Effect"
To successfully troubleshoot this reaction, one must understand the interaction between the substrate and the catalyst surface.
-
Competitive Adsorption: The sulfamoyl group possesses two sulfonyl oxygens and a nitrogen atom with lone pairs. These electron-rich sites can coordinate to the Pd surface, competing with the benzyl carbamate for active sites. While this interaction is reversible (unlike the irreversible poisoning by thiols), it significantly lowers the reaction rate (
). -
Solubility Barriers: Sulfamoyl peptides often exhibit poor solubility in standard hydrogenation solvents (MeOH, EtOH) due to strong intermolecular hydrogen bonding. If the substrate precipitates on the catalyst surface, the reaction halts.
-
Chemo-selectivity: The S-N bond of the sulfonamide is generally stable to standard hydrogenolysis conditions. However, harsh forcing conditions (high temperature + high pressure) can lead to trace S-N cleavage. The protocols below prioritize mild, highly active conditions to preserve the sulfonamide integrity.
Strategic Decision Matrix
Select the appropriate protocol based on your peptide's specific composition.
Figure 1: Decision tree for selecting the optimal deprotection strategy.
Detailed Protocols
Protocol A: Enhanced Catalytic Hydrogenation (Standard)
Best for: Soluble sulfamoyl peptides without other sulfur residues.
Standard Pd/C is often too slow for these substrates. We utilize Pearlman’s Catalyst (Pd(OH)
Materials:
-
Substrate (1.0 equiv)
-
20% Pd(OH)
on Carbon (Pearlman's Catalyst) – Wet support recommended to minimize ignition risk. -
Solvent: Methanol (MeOH) or 10:1 MeOH/DMF if solubility is poor.
-
Hydrogen gas (
).[1][2]
Procedure:
-
Dissolution: Dissolve the peptide in MeOH (approx. 10-20 mL per gram). If the solution is cloudy, add DMF dropwise until clear. Sonicate if necessary.
-
Catalyst Addition: Under an inert atmosphere (
or Ar), add 20% w/w of Pd(OH) /C relative to the substrate mass.-
Note: For sulfamoyl peptides, a higher catalyst loading (20-50% w/w) is often required compared to standard peptides (5-10%).
-
-
Hydrogenation:
-
Evacuate the flask and backfill with
three times.[1] -
Pressure: Apply 30–50 psi of
using a Parr shaker or hydrogenation apparatus. Balloon pressure (1 atm) is often insufficient to outcompete sulfamoyl adsorption.
-
-
Monitoring: Stir vigorously at Room Temperature (RT). Monitor by HPLC or TLC every 2 hours.
-
Endpoint: Disappearance of starting material.
-
-
Work-up: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.[3] Concentrate the filtrate in vacuo.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Best for: Sluggish reactions, "poisoned" systems, or when high-pressure equipment is unavailable.
This method uses Ammonium Formate as the hydrogen donor.[4] It is kinetically rapid and the excess donor helps desorb the product from the catalyst surface, preventing inhibition.
Materials:
-
Substrate (1.0 equiv)
-
10% Pd/C (Standard) or Pd Black.
-
Ammonium Formate (
).[4] -
Solvent: MeOH (dry).
Procedure:
-
Preparation: Dissolve the substrate in dry MeOH under
. -
Donor Addition: Add Ammonium Formate (5.0 – 10.0 equiv).
-
Catalyst Addition: Add 10% Pd/C (10-20% w/w).
-
Reaction: Stir gently. The reaction can be performed at RT, but mild heating (30–40°C) significantly accelerates Z-removal in sterically hindered sulfamoyl peptides.
-
Observation: Evolution of
gas confirms the reaction is proceeding.
-
-
Timeframe: Typically complete in 1–4 hours.
-
Work-up: Filter through Celite. The filtrate will contain excess ammonium formate.
-
Purification: Lyophilize directly (ammonium formate is volatile) or partition between EtOAc/Water if the peptide is hydrophobic.
-
Protocol C: Liquid Ammonia Hydrogenolysis (Advanced)
Best for: Peptides containing Met/Cys/Thioethers AND Sulfamoyl groups.
Standard hydrogenation fails for Met/Cys peptides because the sulfur lone pairs bind irreversibly to Pd. However, Liquid Ammonia acts as a competitive solvent that solvates the sulfur lone pairs, keeping the Pd surface active for Z-removal. This is not a Birch reduction (no Na metal is used); it is catalytic hydrogenation in a specialized solvent.
Materials:
Procedure:
-
Setup: Equip a 3-neck flask with a dry ice condenser and gas inlet. Cool to -78°C (Dry ice/acetone).
-
Solvent Collection: Condense anhydrous
into the flask (approx. 20-50 mL). -
Dissolution: Dissolve the peptide in the liquid
.-
Tip: If the peptide is not soluble, a co-solvent like Dimethylacetamide (DMA) can be added.
-
-
Catalyst: Add Pd Black (approx. 100 mg per gram of peptide).
-
Hydrogenation: Bubble
gas through the solution at reflux temperature of ammonia (-33°C) for 2–6 hours. -
Work-up:
-
Stop
flow. -
Allow
to evaporate (use a fume hood!). -
Dissolve the residue in water/MeOH and filter off the catalyst.
-
Lyophilize the filtrate.
-
Quantitative Data Summary
| Variable | Protocol A (High Pressure) | Protocol B (Transfer) | Protocol C (Liquid NH3) |
| Catalyst | 20% Pd(OH) | 10% Pd/C | Pd Black |
| H-Source | Ammonium Formate (10 eq) | ||
| Solvent | MeOH / DMF | MeOH | Liquid |
| Temp | 25°C | 25°C - 40°C | -33°C |
| Time | 6 - 24 Hours | 1 - 4 Hours | 2 - 6 Hours |
| Sulfur Tolerance | Low (Sulfamoyl only) | Medium | High (Met/Cys compatible) |
| Typical Yield | 85-95% | 90-98% | 80-90% |
References
-
Kuromizu, K., & Meienhofer, J. (1974). Removal of the N-benzyloxycarbonyl group from cysteine-containing peptides by catalytic hydrogenolysis in liquid ammonia, exemplified by a synthesis of oxytocin.[7] Journal of the American Chemical Society, 96(15), 4978–4981. Link
-
Anwer, M. K., & Spatola, A. F. (1980). Hydrogenolysis of N-benzyloxycarbonyl amino acid derivatives and peptides using ammonium formate and palladium on carbon.[6] Synthesis, 1980(11), 929-932. Link
-
Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663-1664. Link
- Mayer, J. P., et al. (2019). Solid-Phase Peptide Synthesis: Recent Advances and Applications. Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base-Promoted Stereoselective Hydrogenation of Ynamides with Sulfonyl Hydrazide to Give Z-Enamides [organic-chemistry.org]
- 6. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Troubleshooting & Optimization
Technical Support Center: Navigating Sulfamoyl Group Chemistry in Peptide Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with sulfamoyl-containing peptides. The incorporation of sulfamoyl moieties (R-SO₂NH-R') into peptide structures is a powerful strategy for developing therapeutic candidates with enhanced biological activity, improved metabolic stability, and unique conformational properties. However, the reactivity of the sulfamoyl group can introduce specific challenges during solid-phase peptide synthesis (SPPS), leading to undesired side reactions that compromise yield and purity.
As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you anticipate, troubleshoot, and prevent these side reactions. This resource provides in-depth answers to common questions, practical troubleshooting strategies, and detailed protocols to ensure the success of your next synthesis.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts and primary concerns associated with sulfamoyl group chemistry in the context of peptide coupling.
Q1: What is a sulfamoyl group, and what makes it a challenge during peptide synthesis?
A: A sulfamoyl group is a functional group with the general structure R-SO₂-NR'R''. In the context of peptides, it is often incorporated as part of a non-standard amino acid side chain (e.g., -CH₂-SO₂NH₂) or as a modification to the peptide backbone.
The primary challenge stems from the chemical nature of the sulfonamide bond. The protons on the sulfamoyl nitrogen are acidic (pKa ≈ 10), and the sulfur atom is highly electrophilic. This reactivity can lead to several complications during the standard "protection-deprotection-coupling" cycles of peptide synthesis[1]. During the coupling step, the reaction environment contains activated carboxylic acids, bases, and free amines, creating a competitive environment where the sulfamoyl group can participate in unintended reactions.
Q2: What are the most common side reactions involving an unprotected sulfamoyl group?
A: There are three primary side reactions to be vigilant about:
-
Unwanted Sulfonylation: The most prevalent issue is the reaction of a free amine on the growing peptide (e.g., the N-terminal amine after Fmoc deprotection or a lysine side chain) with an activated sulfamoyl-containing amino acid, leading to the formation of a stable, undesired sulfonamide linkage instead of a peptide bond. This acts as a permanent chain termination or branching event.
-
Intramolecular Cyclization: Depending on the structure of the amino acid, the sulfamoyl group can act as an internal nucleophile, leading to cyclization. For instance, an aspartic acid derivative with a sulfamoyl group on its side chain could be prone to aspartimide formation, a common side reaction in peptide synthesis[2].
-
Reaction with Coupling Reagents: The acidic N-H of the sulfonamide can react with carbodiimide-based coupling reagents, potentially leading to the formation of N-acylurea-type adducts or consuming the reagent, thereby reducing the efficiency of the desired peptide bond formation[3][4].
Q3: Is it always necessary to protect the sulfamoyl group?
A: While not universally required for every sequence, it is highly recommended. The decision depends on several factors, including the specific coupling reagents used, the position of the sulfamoyl-containing residue in the sequence, and the presence of other reactive residues[5][6]. For longer peptides or sequences known to be difficult, proactive protection of the sulfamoyl nitrogen is a robust strategy to prevent low yields and difficult purifications[7]. An orthogonal protecting group strategy is crucial for success[5][8].
Section 2: Troubleshooting Guide - Proactive Prevention & Problem Solving
This guide is formatted to help you identify a problem based on your analytical data (e.g., LC-MS) and implement a scientifically sound solution.
Problem: Mass spectrometry reveals a major byproduct with a mass corresponding to my peptide chain plus the mass of the sulfamoyl-amino acid, but without the amino acid backbone (indicating sulfonylation).
-
Symptom: You observe a significant peak in your LC-MS corresponding to [M_peptide + R-SO₂]. This indicates that the sulfamoyl group has been transferred to an amine on the peptide, terminating the sequence.
-
Root Cause: The N-terminal amine of the growing peptide is acting as a nucleophile and attacking the electrophilic sulfur of the activated sulfamoyl-containing amino acid. This competes directly with the desired attack on the activated carboxyl group.
-
Solution: Orthogonal Protection of the Sulfamoyl Nitrogen. The most effective solution is to mask the reactivity of the sulfamoyl nitrogen with a protecting group that is stable to the conditions of Fmoc deprotection (piperidine in DMF) but can be removed either during the final cleavage or selectively beforehand.
| Protecting Group | Abbreviation | Introduction Method | Stability | Cleavage Conditions | Key Advantages |
| 2,4-Dimethoxybenzyl | DMB | Reaction with 2,4-dimethoxybenzyl chloride under basic conditions. | Stable to piperidine, mild acid, and standard coupling conditions. | Highly Acid-Labile: 1-10% TFA in DCM at room temperature.[9] | Allows for selective deprotection on-resin before final cleavage; excellent orthogonality. |
| tert-Butyldiphenylsilyl | TBDPS | Reaction with TBDPS-Cl and a base like imidazole. | Stable to piperidine and standard coupling conditions. | Fluoride sources (e.g., TBAF) or strong acid (TFA).[10] | Robust and provides good steric hindrance. |
| Trityl | Trt | Reaction with Trityl chloride in the presence of a base. | Stable to piperidine and coupling conditions. | Acid-Labile: Cleaved by standard TFA cocktails.[][12] | Commonly used in Fmoc/tBu strategies for other side chains. |
Problem: The synthesis fails at the coupling step immediately following the incorporation of the sulfamoyl-containing amino acid.
-
Symptom: The Kaiser test remains positive after coupling, or mass spectrometry shows a deletion of the next amino acid in the sequence.
-
Root Cause: This can have two primary causes:
-
Steric Hindrance: The sulfamoyl group, especially if protected with a bulky group, may sterically hinder the N-terminal amine, preventing the next amino acid from coupling efficiently.
-
Reagent Incompatibility: The unprotected sulfamoyl group may be reacting with and deactivating your coupling reagent.
-
-
Solutions:
-
Optimize Coupling Conditions: Switch to a more potent coupling reagent like HATU or COMU, which are known to be highly efficient and can overcome some steric hindrance.[3] Increasing the coupling time or performing a double coupling can also improve yields.[7]
-
Change Solvents: If peptide aggregation is suspected, particularly with hydrophobic sequences, switching the primary solvent from DMF to N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can disrupt secondary structures and improve coupling efficiency.[7][13]
-
Re-evaluate Protecting Group: If using a protecting group, consider if a smaller one could be used without compromising its primary function of preventing sulfonylation.
-
Section 3: Protocols & Methodologies
To ensure trustworthy and reproducible results, we provide the following detailed protocol.
Protocol 1: On-Resin Protection of a Sulfamoyl Side-Chain with DMB
Objective: To selectively protect the side-chain sulfamoyl group of a newly coupled amino acid residue on-resin to prevent side reactions in subsequent synthesis steps.
Materials:
-
Peptide-resin with a newly coupled, side-chain sulfamoyl-containing amino acid (N-terminus is Fmoc-protected).
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Resin Preparation: After coupling the sulfamoyl-containing amino acid, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all residual coupling reagents and byproducts.
-
Swelling: Swell the resin in DMF for 20 minutes.
-
Protection Cocktail Preparation: In a separate vessel, prepare the protection cocktail. For a 0.1 mmol scale synthesis, dissolve 5 equivalents of DMB-Cl (e.g., ~100 mg) and 5 equivalents of DIPEA in 2 mL of DMF.
-
On-Resin Reaction: Drain the DMF from the reaction vessel and add the protection cocktail to the resin.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Drain the reaction mixture and wash the resin extensively to remove excess reagents:
-
DMF (5x)
-
DCM (5x)
-
DMF (3x)
-
-
Verification (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the addition of the DMB group (mass increase of +166.06 Da).
-
Continuation of Synthesis: The resin is now ready for the standard Fmoc deprotection of the N-terminus to continue the peptide synthesis.
Workflow & Decision Diagram
The following diagram illustrates the key decision points when planning a synthesis involving a sulfamoyl-containing amino acid.
Caption: Decision workflow for synthesizing sulfamoyl-containing peptides.
Section 4: Mechanistic Insights
Understanding the underlying chemical mechanisms is key to rational troubleshooting.
Mechanism of Unwanted N-Sulfonylation
The diagram below illustrates the competition between the desired peptide bond formation and the side reaction of N-sulfonylation at the N-terminus of the growing peptide chain. The activated carboxyl group (e.g., as an OAt-ester via HATU) is the intended electrophile, but the highly electrophilic sulfur atom of the sulfamoyl group presents a competing reaction site.
Caption: Competing pathways of peptide coupling vs. N-sulfonylation.
References
- Orthogonal Sulfation Strategy for Synthetic Heparan Sulf
- Peptide synthesis with sulfonyl protecting groups.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.Self-published.
- Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.Aapptec.
- Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Gener
- VI Protecting Groups and Orthogonal Protection Str
- Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups.Organic & Biomolecular Chemistry (RSC Publishing).
- Mastering Protecting Groups in Peptide Synthesis.SBS Genetech.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- Protected Peptides: Essential Building Blocks for Research.BOC Sciences.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
- Coupling Reagents.Aapptec Peptides.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides.Beilstein Journals.
- Protecting Groups for Amines: Sulfonamides.YouTube.
- What do you do when your peptide synthesis fails?Biotage.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. diva-portal.org [diva-portal.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 7. biotage.com [biotage.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 13. peptide.com [peptide.com]
Optimizing hydrogenation conditions for Cbz removal in sulfur peptides
Case ID: OPT-HYD-S-PEPTIDE Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Sulfur-Poisoning Paradox
Welcome to the Technical Support Center. You are likely here because your standard hydrogenation (Pd/C + H₂) has stalled or resulted in side reactions (desulfurization) when processing Cysteine (Cys) or Methionine (Met) containing peptides.
The Root Cause: Sulfur atoms possess lone pair electrons that act as potent Lewis bases. These donate electron density into the empty
This guide provides a tiered troubleshooting approach, moving from Process Optimization to Catalyst Substitution and finally Alternative Mechanisms .
Module 1: Optimization of Standard Hydrogenation
Before switching catalysts, attempt to engineer the reaction environment to mitigate poisoning.[1]
Protocol A: The Scavenger/Additive Method
Logic: Introduce additives that compete with sulfur for surface binding or modify the electronic state of the catalyst to weaken Pd-S interactions.
| Parameter | Recommendation | Mechanism of Action |
| Solvent | Liquid Ammonia or MeOH/NH₃ | Ammonia solvates the peptide and competes for active sites, preventing irreversible sulfur adsorption. |
| Additive | BF₃·OEt₂ (Boron Trifluoride Etherate) | Lewis acid that complexes with the sulfur lone pairs, preventing them from binding to the Pd catalyst. |
| Pressure | 50–100 psi (3.4–6.8 bar) | Higher pressure increases the concentration of dissolved H₂, helping to displace sulfur from the surface (mass action). |
Step-by-Step Workflow (The BF₃ Protocol)
-
Dissolve: Dissolve peptide (1 eq) in anhydrous Methanol or Trifluoroethanol (TFE).
-
Complexation: Add BF₃·OEt₂ (5–10 eq) . Stir for 10 minutes. Note: This ties up the sulfur lone pairs.
-
Catalyst Addition: Add 10% Pd/C (high loading required: 20–50% w/w relative to substrate).
-
Hydrogenation: Sparge with H₂ or pressurize to 50 psi. Stir vigorously for 4–12 hours.
-
Workup: Filter catalyst over Celite. Neutralize filtrate with weak base (e.g., NaHCO₃) if acid-sensitive groups are present.
Module 2: Catalyst Substitution (The Hardware Fix)
If Pd/C fails, the surface chemistry of the catalyst must be changed.
Option B: Pearlman’s Catalyst (Pd(OH)₂/C)
Why: Palladium hydroxide has a different surface electronic structure and is often more robust against poisoning than elemental Pd(0).
-
Loading: 20% w/w.
-
Solvent: Methanol/Acetic Acid (9:1).
-
Conditions: 1 atm H₂ is often sufficient, but 30-50 psi is recommended for sulfur peptides.
-
Warning: In acidic media, this catalyst is very active and can reduce the indole ring of Tryptophan (Trp).
Option C: Pd/BaSO₄ (Rosenmund Catalyst)
Why: The Barium Sulfate support modifies the Pd activity. While typically used to stop reduction at the aldehyde stage (Rosenmund reduction), it is less prone to desulfurization (cleaving the C-S bond) than Pd/C.
Module 3: Transfer Hydrogenation (The "Gentle" Approach)
Logic: Instead of H₂ gas, use a chemical hydrogen donor. This creates a high local concentration of active hydrogen species on the catalyst surface, which can outcompete sulfur poisoning.
Protocol D: Cyclohexadiene/Pd Transfer
-
Setup: Dissolve peptide in Ethanol/Acetic Acid (9:1).
-
Catalyst: Add 10% Pd/C (100% w/w – equal weight to peptide).
-
Donor: Add 1,4-Cyclohexadiene (10–20 eq) .
-
Alternative: Ammonium Formate (requires heating to 60°C).
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Observation: The reaction generates benzene as a byproduct.
-
-
Advantages: rapid kinetics often beat the "poisoning clock"; no high-pressure vessels required.
Module 4: Visualizing the Logic
Diagram 1: The Decision Tree
Caption: Logical workflow for selecting the optimal deprotection strategy based on peptide composition and failure points.
Module 5: Troubleshooting & FAQs
Q1: The reaction reached 50% conversion and then stopped completely. Should I add more catalyst?
A: Do not simply add more catalyst to the existing mixture.
-
Diagnosis: The sulfur has saturated the surface of the initial catalyst batch. Adding fresh catalyst to the "poisoned" solution often leads to immediate poisoning of the new batch by free sulfur species in solution.
-
Fix: Filter off the old catalyst first. Resuspend the peptide in fresh solvent, then add fresh catalyst. This removes the "dead" catalytic surface and any adsorbed byproducts.
Q2: I am seeing Desulfurization (Alanine formation from Cysteine). Why?
A: Your conditions are too energetic.
-
Mechanism: Reductive desulfurization (
) competes with Cbz removal. -
Fix:
-
Lower the temperature (run at 0°C or RT).
-
Switch from Pd/C to Pd/BaSO₄ (lower activity).
-
Avoid Ethanol; use Methanol or DMF. Ethanol promotes desulfurization in some substrates.
-
Q3: My peptide aggregates/precipitates during hydrogenation.
A: Hydrogenation is a heterogeneous surface reaction; if the peptide isn't in solution, it won't touch the catalyst.
-
Fix: Use "Power Solvents."
-
HFIP (Hexafluoroisopropanol): Excellent for dissolving aggregated peptides and is compatible with Pd/C.
-
TFE (Trifluoroethanol): Similar to HFIP but cheaper.
-
Acetic Acid: Good solvent, but ensure your peptide is stable to acid.
-
Q4: Can I use Platinum (Pt) instead of Palladium?
A: Generally, No for Cbz removal.
-
Reasoning: Pt is excellent for reducing nitro groups or alkenes but is very sluggish for hydrogenolysis of benzyl esters/carbamates (Cbz). You will likely reduce other functional groups before the Cbz comes off.
References
-
Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene.Journal of Organic Chemistry .
-
Tam, J. P., et al. (1983). SN2 Deprotection of Synthetic Peptides with a Low Concentration of HF in Dimethyl Sulfide.Journal of the American Chemical Society .
-
Adinolfi, M., et al. (1999). Hydrogenolysis of Cbz protecting group: A mild and efficient protocol in the presence of sulfur.Tetrahedron Letters .
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Text).
Sources
Minimizing racemization of N-alpha-Z-3-Sulfamoyl-L-alanine
Technical Support Center: N-
Module 1: Critical Mechanism Analysis
The "Why": The Inductive Trap
As a Senior Application Scientist, I often see researchers treat N-
The sulfonyl moiety is strongly electron-withdrawing (-I effect) .[1][2] This inductive effect propagates to the
Visualizing the Failure Mode The following diagram illustrates the two competing pathways driving racemization in this specific molecule.
Figure 1: The sulfamoyl group increases
Module 2: Troubleshooting Guide
Scenario A: High Chiral Loss (>5%) During Coupling
Diagnosis: The base used during activation is too strong or sterically unhindered, abstracting the sensitized
-
Eliminate DIEA/TEA: Do not use Diisopropylethylamine or Triethylamine.[1] Their pKa is sufficient to deprotonate the
-carbon of sulfamoyl-alanine.[1] -
Switch to Collidine (TMP): Use 2,4,6-Trimethylpyridine (Sym-collidine).[1][3] It is a weaker base (pKa ~7.[1]4) and sterically hindered, making it kinetically difficult for it to access the
-proton.[1] -
Use Base-Free Carbodiimide: If possible, use DIC (Diisopropylcarbodiimide) with Oxyma Pure without any tertiary amine base.[1]
Scenario B: Poor Solubility Leading to Slow Reaction
Diagnosis: The sulfamoyl group adds polarity, but the Z-group is lipophilic.[1] Standard DCM or pure DMF may not solvate the activated species efficiently, prolonging reaction time (and thus racemization exposure).[1] Corrective Action:
-
Binary Solvent System: Use a 1:1 mixture of DMF/DCM or NMP/DCM .[1] The DCM solubilizes the Z-group, while DMF/NMP solvates the sulfamoyl moiety.
-
Chaotropic Salts: Add 0.1M LiCl to the coupling mixture to disrupt intermolecular hydrogen bonding caused by the sulfonamide, which can otherwise cause aggregation and slow kinetics.[1]
Module 3: Standardized Protocols
Use the following protocol as your baseline. It is designed to be self-validating : if the color change in Step 2 does not occur, the activation has failed, and you should not proceed to coupling.[1]
Protocol: Low-Racemization Coupling of Z-Sulfamoyl-Ala
Reagents:
-
AA: N-
-Z-3-Sulfamoyl-L-alanine (1.0 equiv)[1][4] -
Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.0 equiv)[1]
-
Coupling Agent: DIC (Diisopropylcarbodiimide) (1.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the amino acid and Oxyma Pure in minimal DMF. Cool the solution to 0°C in an ice bath.
-
Why? Pre-cooling kinetically inhibits the oxazolone pathway.[1]
-
-
Activation: Add DIC dropwise.[1] Stir at 0°C for exactly 2 minutes.
-
Checkpoint: The solution should turn slightly yellow/orange (formation of the active ester). If it remains clear or turns dark red/brown immediately, check reagent purity.
-
-
Coupling: Add the amine component (free base) immediately to the activated mixture.
-
Crucial: Do not pre-activate for >5 minutes.[1] The active ester of this specific amino acid is unstable and prone to racemization if left to stand.
-
-
Incubation: Allow to react at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Monitoring: Monitor by HPLC. If <95% conversion after 4 hours, do not add more base. Instead, re-couple with fresh reagents.
Comparative Data: Coupling Reagent Efficacy
| Reagent System | Base Required? | Racemization Risk | Coupling Efficiency | Recommendation |
| DIC / Oxyma | No | Lowest (<0.5%) | High | Primary Choice |
| HATU / Collidine | Yes | Low (<2%) | Very High | Use for difficult sequences |
| HBTU / DIEA | Yes | High (>5%) | Moderate | AVOID |
| EDC / HOBt | No | Moderate | Low | Legacy method only |
Module 4: FAQ
Q: Can I use Fmoc-3-Sulfamoyl-L-alanine instead to avoid these issues? A: Switching to Fmoc changes the deprotection strategy but not the coupling physics.[1] The electron-withdrawing nature of the side chain remains. However, Fmoc removal (piperidine) is basic and can cause racemization of the previous cycle's sulfamoyl residue if it is not stable.[1] Z-protection is actually safer for the integrity of the sulfamoyl group during chain elongation, provided you manage the coupling activation as described above.
Q: Why do you recommend Oxyma over HOBt? A: Oxyma Pure generates an active ester that is more reactive than the OBt ester but, counter-intuitively, less prone to racemization due to a faster coupling rate (kinetic control).[1] Furthermore, it eliminates the explosion risk associated with anhydrous HOBt.[1]
Q: My product shows a split peak on HPLC. Is this racemization? A: Not necessarily. Sulfonamides can form rotamers or hydrogen-bonded aggregates.[1] Run the HPLC at 50°C or change the gradient slope. If the peaks merge, it is rotameric.[1] If they remain distinct and have identical Mass Spec signatures, it is likely the D-enantiomer (racemization).[1]
Module 5: Workflow Visualization
Figure 2: Decision tree for troubleshooting coupling issues with acidic side-chain amino acids.
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
-
Subirós-Funosas, R., et al. (2009).[1][5][6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][6][7] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]
-
Han, Y., et al. (1997).[1] Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[1][8][9] The Journal of Organic Chemistry, 62(13), 4307–4312. Link[1]
- Note: This reference is critical as it establishes the protocols for cysteine derivatives, which share the beta-electron-withdrawing structural homology with 3-sulfamoyl-alanine.
-
Carpino, L. A., et al. (2002).[1] The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Cysteine Derivatives. Organic Letters, 4(18), 3067–3070.[1] Link[1]
Sources
- 1. Alanine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) [pubmed.ncbi.nlm.nih.gov]
- 4. N-ALPHA-Z-3-磺酰-L-丙氨酸 CAS#: 33662-45-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR characterization of N-alpha-Z-3-Sulfamoyl-L-alanine
Title: Comparative 1H NMR Profiling of N-alpha-Z-3-Sulfamoyl-L-alanine: Solvent Systems & Structural Validation
Executive Summary & Core Directive
Objective: To provide a technical characterization guide for N-alpha-Z-3-Sulfamoyl-L-alanine (CAS: 33662-45-2), a critical intermediate in the synthesis of carbonic anhydrase inhibitors and sulfamoyl-containing peptidomimetics.
The Challenge: This molecule possesses a "schizophrenic" solubility profile—a hydrophobic Benzyloxycarbonyl (Z/Cbz) protecting group and a highly polar, hydrogen-bond-donating sulfamoyl moiety (
The Solution: This guide compares the performance of DMSO-d6 (the Gold Standard) against
Structural Logic & Assignment Strategy
Before analyzing spectra, we must map the connectivity to expected resonance zones. The molecule is divided into three distinct NMR environments:
-
The Protecting Group (Z-): Aromatic ring and benzylic methylene.
-
The Backbone: Chiral alpha-proton and urethane NH.
-
The Pharmacophore: Beta-methylene and the terminal sulfonamide
.
Figure 1: Structural connectivity and expected chemical shift zones.
Comparative Solvent Performance
The choice of solvent is the single most critical variable in the characterization of sulfamoyl-amino acids.
Comparison Matrix
| Feature | DMSO-d6 (Recommended) | Chloroform-d ( | Methanol-d4 ( |
| Solubility | Excellent. Dissolves both polar sidechain and hydrophobic Z-group. | Poor. Often requires heating; sulfamoyl group aggregates. | Good. Dissolves readily. |
| Amide (NH) Visibility | Sharp Doublet. Strong H-bonding stabilizes the proton, slowing exchange. | Broad/Invisible. Fast exchange and aggregation broaden signal. | Absent. Exchanges with deuterium ( |
| Sulfonamide ( | Distinct Singlet (2H). Usually separate from amide NH.[1] | Broad Hump. Often merges with baseline. | Absent. Exchanges with deuterium. |
| Chemical Shift Stability | High. Reference standard for peptide derivatives. | Low. Concentration-dependent shifts.[2] | High, but limited utility for NH assignment. |
Detailed Analysis
1. The DMSO-d6 Advantage (The "Gold Standard")
DMSO acts as a hydrogen bond acceptor. It "locks" the labile protons (Urethane NH and Sulfonamide
2. The
-
Broadening of the
and signals. -
Loss of fine splitting in the Alpha-CH and Beta-
regions due to aggregation dynamics.
3. The
Representative Characterization Data (DMSO-d6)
The following data represents the expected chemical shifts for N-alpha-Z-3-Sulfamoyl-L-alanine in DMSO-d6 at 300-400 MHz.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Aromatic (Z-group) | 7.30 – 7.40 | Multiplet (m) | 5H | - | Characteristic monosubstituted benzene ring. |
| Urethane NH | 7.65 – 7.75 | Doublet (d) | 1H | ~8.0 | Coupled to Alpha-CH. Disappears with |
| Sulfonamide | 7.10 – 7.25 | Broad Singlet (s) | 2H | - | Diagnostic peak. Broad due to quadrupole broadening from |
| Benzyl | 5.04 | Singlet (s) | 2H | - | Can appear as AB quartet if rotation is restricted, but usually singlet. |
| Alpha-CH | 4.35 – 4.45 | Multiplet (m) | 1H | - | Chiral center. Deshielded by urethane N and carbonyl. |
| Beta- | 3.40 – 3.60 | dd or m | 2H | ~14.0, ~5.0 | Diastereotopic protons adjacent to strong electron-withdrawing sulfone group. |
| Carboxylic Acid ( | 12.50 – 13.00 | Broad (br) | 1H | - | Very broad; may not be visible if sample is wet. |
Experimental Protocol: The "Self-Validating" Workflow
This protocol ensures that the user not only acquires the spectrum but validates the assignment of the critical sulfonamide group.
Figure 2: Step-by-step validation workflow.
Step 1: Sample Preparation (Critical)
-
Mass: Weigh 10–15 mg of the compound.
-
Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).
-
Note: Ensure the DMSO is from a fresh ampoule. "Wet" DMSO (containing water) will cause the amide NH and sulfonamide
to merge or broaden significantly.
-
-
Dissolution: Vortex until the solution is perfectly clear. If turbidity persists, filter through a cotton plug (glass wool), though this is rarely needed for this compound in DMSO.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 or zg (30° pulse angle recommended for quantitative integration).
-
Relaxation Delay (d1): Set to 2.0 seconds . The sulfonamide protons have longer relaxation times; a short d1 will reduce their integration values, leading to errors (e.g., integrating to 1.5H instead of 2H).
-
Scans (ns): 16 to 32 scans are sufficient for >10mg samples.
Step 3: The "D2O Shake" (Validation)
To conclusively distinguish the Sulfonamide
-
Acquire the standard spectrum.
-
Add 2 drops of
directly to the NMR tube. -
Shake vigorously and let stand for 5 minutes.
-
Re-acquire.
-
Result: The doublet at ~7.7 ppm (Amide) and the broad singlet at ~7.2 ppm (Sulfonamide) will vanish. The aromatic multiplet (7.35 ppm) will remain unchanged.
-
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
- Context: Establishes the shift differentials for amides/sulfonamides between and DMSO, validating the choice of DMSO for labile proton observ
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist." The Journal of Organic Chemistry.
- Context: Essential for identifying solvent peaks (water in DMSO at 3.33 ppm) that often interfere with the Beta- signals of sulfamoyl-alanine.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
- Context: Provides the medicinal chemistry context for 3-sulfamoyl-L-alanine deriv
Sources
A Researcher's Guide to Mass Spectrometry Analysis of Sulfamoyl-Alanine Peptides: A Comparative Analysis of Fragmentation Techniques
In the landscape of drug development and fundamental biological research, the precise characterization of post-translationally modified (PTM) peptides is paramount. Among these, peptides containing sulfamoyl-alanine present a unique analytical challenge due to the labile nature of the sulfamoyl group. This guide provides an in-depth comparison of common mass spectrometry fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of these modified peptides. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide actionable protocols to empower researchers in their analytical endeavors.
The Challenge: Unveiling the Sulfamoyl-Alanine Modification
The sulfamoyl-alanine modification, where a sulfamoyl group (-SO2NH2) is attached to the beta-carbon of an alanine residue, is of growing interest in the development of novel therapeutics. However, the inherent lability of the S-N and C-S bonds in the sulfamoyl moiety poses a significant hurdle for confident characterization by mass spectrometry. Traditional fragmentation methods can easily induce the loss of the SO3 group, obscuring the precise location of the modification and hindering accurate peptide sequencing.
This guide will equip you with the knowledge to navigate these challenges, select the optimal analytical strategy, and generate high-quality, unambiguous data for your sulfamoyl-alanine-containing peptides.
Principles of Fragmentation: A Comparative Overview
The choice of fragmentation technique is critical for the successful analysis of labile modifications. Each method imparts energy to the peptide ions in a distinct manner, leading to different fragmentation patterns.
-
Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions and their collision with an inert gas. The resulting conversion of kinetic energy into internal energy leads to the cleavage of the most labile bonds, primarily the peptide backbone amide bonds, generating b- and y-type fragment ions. However, for peptides with labile modifications like sulfamoylation, the energy required for backbone fragmentation often exceeds the energy threshold for the cleavage of the modification, leading to a dominant neutral loss of the modifying group.
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type fragmentation method that, like CID, relies on collisions with an inert gas. It typically provides higher fragmentation efficiency and produces more low-mass fragment ions compared to CID. While beneficial for general peptide identification, the higher energy can exacerbate the issue of neutral loss for labile modifications.
-
Electron Transfer Dissociation (ETD): In contrast to the collisional methods, ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide precursor ion. This process induces fragmentation of the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions. Crucially, ETD is a "gentle" technique that tends to preserve labile post-translational modifications, making it highly suitable for their characterization.
Comparative Analysis of Fragmentation Techniques
The efficacy of CID, HCD, and ETD for the analysis of sulfamoyl-alanine peptides can be evaluated based on several key performance metrics. While direct experimental data on sulfamoyl-alanine peptides is limited in publicly available literature, we can extrapolate from extensive studies on similarly labile sulfated and sulfonated peptides.
Fragmentation Behavior and Site Localization
In the analysis of peptides containing cysteine sulfonic acid (C(SO3H)), a close analog to sulfamoyl-alanine, CID and HCD spectra are dominated by a neutral loss of SO3 (-79.9568 Da). This phenomenon is also well-documented for sulfated tyrosine residues.[1] While this neutral loss can be a diagnostic indicator of the presence of the modification, it often results in a lack of fragment ions that retain the sulfamoyl group, making it challenging to pinpoint the exact location of the modification on the peptide backbone.
Conversely, ETD has been shown to be highly effective in preserving labile modifications such as sulfonation.[2] The fragmentation of the peptide backbone occurs without the loss of the SO3 group, leading to the generation of c- and z-type ions that carry the modification. This allows for the unambiguous localization of the sulfamoyl-alanine residue within the peptide sequence.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 1: Fragmentation pathways of sulfamoyl-alanine peptides.
Quantitative Comparison
The following table summarizes the expected performance of each fragmentation technique for the analysis of sulfamoyl-alanine peptides, based on data from studies on other labile PTMs.
| Performance Metric | CID | HCD | ETD |
| Modification Site Localization | Poor | Poor to Moderate | Excellent |
| Sequence Coverage | Moderate | Good | Excellent |
| Dominant Fragment Ions | b, y | b, y | c, z |
| Characteristic Neutral Loss | Yes (-SO3) | Yes (-SO3) | No |
| Suitability for Labile PTMs | Low | Low | High |
A comprehensive study comparing CID and ETD for a large set of peptides revealed that while CID identified 50% more peptides overall, ETD provided a significant ~20% increase in amino acid sequence coverage.[3] For peptides with labile modifications, this increased sequence coverage with the modification intact is crucial for confident characterization.
Experimental Protocols
To achieve optimal results, careful sample preparation and instrument setup are essential.
Sample Preparation for Mass Spectrometry
The quality of the mass spectrometry data is highly dependent on the purity of the peptide sample.
1. Synthesis and Purification of Sulfamoyl-Alanine Peptides:
-
Sulfamoyl-alanine containing peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[4]
-
Following synthesis, the crude peptide is cleaved from the resin and deprotected.
-
Purification is most commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] It is crucial to obtain high purity (>95%) to avoid interference from synthesis-related impurities.[4]
-
The final purified peptide should be lyophilized and stored at -20°C or lower to prevent degradation.
2. Preparation for Mass Spectrometry Analysis:
-
Dissolve the lyophilized peptide in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote ionization.[6]
-
It is critical to avoid non-volatile salts (e.g., NaCl, PBS) and detergents (e.g., SDS, Triton X-100) as they can suppress the peptide signal and contaminate the mass spectrometer.[7]
-
If the peptide sample contains interfering substances, a desalting step using a C18 ZipTip or similar solid-phase extraction method is recommended.[6]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 2: Sample preparation workflow for sulfamoyl-alanine peptides.
Mass Spectrometry Analysis: Recommended Workflow
For the comprehensive analysis of sulfamoyl-alanine peptides, a workflow that combines different fragmentation techniques can be highly effective.
1. Initial Analysis by CID/HCD:
-
Perform an initial analysis using CID or HCD to confirm the mass of the peptide and to observe the characteristic neutral loss of SO3. This provides a preliminary confirmation of the presence of the sulfamoyl modification.
2. In-depth Analysis by ETD:
-
Following the initial analysis, acquire ETD spectra of the precursor ion corresponding to the sulfamoyl-alanine peptide.
-
Instrumentation: An ETD-enabled mass spectrometer, such as a Thermo Scientific LTQ Orbitrap Velos or a more recent model, is required.[8]
-
ETD Parameters:
-
Reagent Anion: Fluoranthene is a commonly used reagent for generating radical anions for ETD.[9]
-
Reaction Time: The ion/ion reaction time is a critical parameter that needs to be optimized for each peptide. A typical starting point is around 100 ms.[9]
-
Supplemental Activation: In some cases, applying a low amount of supplemental collisional activation (ETcaD or EThcD) after the electron transfer event can improve fragmentation efficiency, especially for lower charge state precursors.
-
3. Data Analysis:
-
Analyze the CID/HCD spectra for the presence of the neutral loss of 80 Da.
-
Analyze the ETD spectra to identify the c- and z-ion series. The presence of these ions with the mass of the sulfamoyl group retained will allow for the confident localization of the modification.
-
Utilize proteomics software that can handle ETD data and specify the sulfamoyl-alanine modification as a variable modification for automated spectral interpretation.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 3: Recommended mass spectrometry workflow.
Conclusion and Future Perspectives
The analysis of sulfamoyl-alanine peptides by mass spectrometry requires a nuanced approach that takes into account the labile nature of the modification. While CID and HCD can provide initial evidence for the presence of the sulfamoyl group through the observation of a characteristic neutral loss, ETD is the superior technique for unambiguous site localization. By preserving the modification on the fragment ions, ETD provides the high-quality data necessary for confident structural characterization.
As the interest in sulfamoyl-modified peptides continues to grow, the development of optimized fragmentation strategies and dedicated data analysis tools will be crucial. The combination of different fragmentation techniques in a single analytical run, often referred to as a "decision tree" approach, holds great promise for the comprehensive characterization of these and other complex modified peptides. By leveraging the strengths of each method, researchers can obtain a more complete picture of their molecules of interest, accelerating both basic scientific discovery and the development of novel therapeutics.
References
-
Wang, Y., Vivekananda, S., Men, L., & Zhang, Q. (2004). Further studies on the fragmentation of protonated ions of peptides containing aspartic acid, glutamic acid, cysteine sulfinic acid, and cysteine sulfonic acid. Journal of the American Society for Mass Spectrometry, 15(5), 697–702. [Link]
-
Kussmann, M., & Roepstorff, P. (2000). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. In The Proteomics Protocols Handbook (pp. 405-426). Humana Press. [Link]
-
Swanley, K. F., & Shabanowitz, J. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry, 80(13), 5051–5059. [Link]
-
G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Hart, S. R., & Glish, G. L. (2001). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(12), 1249–1259. [Link]
-
Compton, P. D., Shabanowitz, J., & Hunt, D. F. (2009). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 4(5), 636–649. [Link]
-
Pasa-Tolic, L., et al. (2009). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 20(8), 1427–1441. [Link]
-
Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. [Link]
-
University of Massachusetts Medical School. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]
-
Coon, J. J., Udeshi, N. D., Syka, J. E. P., Shabanowitz, J., & Hunt, D. F. (2006). Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web-Based Tutorial. Journal of the American Society for Mass Spectrometry, 17(8), 1163–1168. [Link]
-
Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]
-
Frese, C. K., Altelaar, A. F. M., Hennrich, M. L., Nolting, D., Zeller, M., Griep-Raming, J., Heck, A. J. R., & Olsen, J. V. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(5), 2377–2388. [Link]
-
Chait, B. T., & Gevaert, K. (1992). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Analytical Biochemistry, 201(2), 230–236. [Link]
-
Spectroscopy Online. (2020, November 16). Successfully Identifying Proteins and Their Modifications Using Electron Transfer Dissociation Linear Ion Trap Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved from [Link]
-
Wang, Y., Vivekananda, S., & Zhang, Q. (2004). Fragmentation of protonated ions of peptides containing cysteine, cysteine sulfinic acid, and cysteine sulfonic acid. Journal of the American Society for Mass Spectrometry, 15(5), 697–702. [Link]
-
Tabb, D. L., Thompson, J. W., & Yates, J. R. (2005). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 16(8), 1269–1282. [Link]
-
ResearchGate. (n.d.). Triple quadrupole neutral loss scan mode CID MS/MS spectra. Retrieved from [Link]
-
Cannon, J. R., et al. (2014). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 25(11), 1937–1949. [Link]
-
Wysocki, V. H., & Laskin, J. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7013. [Link]
-
Gevaert, K., & Chait, B. T. (1992). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Analytical Biochemistry, 201(2), 230–236. [Link]
-
Jagannadham, M. V., et al. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 32(2), 118–128. [Link]
-
Almac Group. (2014, May 26). 5 Dimensional Structural Characterization of Synthetic Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]
-
Glish, G. L., & Vachet, R. W. (2005). Investigation of the neutral loss of a full amino acid mass during collision-induced dissociation of the b(3)+ ion derived from a model peptide containing a 4-aminobutyric acid residue. Journal of the American Society for Mass Spectrometry, 16(11), 1833–1842. [Link]
-
Tabb, D. L., Thompson, J. W., & Yates, J. R. (2005). Investigation of neutral loss during collision-induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 16(8), 1269–1282. [Link]
-
Vachet, R. W., & Glish, G. L. (1995). Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 117(20), 5588–5596. [Link]
- Ellman, J. A., & Lee, P. H. (1999). Peptide synthesis with sulfonyl protecting groups.
-
Agilent Technologies. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
Sources
- 1. Sample Preparation Method for Accurate Analysis of Nonenzymatic PTMs in Biotherapeutic Proteins [worldwide.promega.com]
- 2. Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web Web-Based Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. bachem.com [bachem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Sulfamoyl Zinc-Binding Affinity in Metalloenzymes
Introduction: The Critical Interaction of Sulfonamides and Zinc
Nearly half of all enzymes are estimated to require a metal ion for their function, making metalloenzymes a vast and largely untapped space for therapeutic intervention.[1] Among these, zinc metalloenzymes are a prominent class, playing critical roles in pathologies ranging from cancer to hypertension.[2] A time-tested and powerful zinc-binding group (ZBG) utilized in drug design is the sulfonamide and its bioisosteres.[3][4] The classic interaction, exemplified by the binding of Acetazolamide to carbonic anhydrase (CA), involves the deprotonated sulfonamide nitrogen coordinating directly to the catalytic Zn²⁺ ion, displacing a water molecule and inhibiting the enzyme's function.[1][5]
However, the very effectiveness of this interaction presents a significant challenge: ensuring specificity. The potential for off-target binding to other zinc metalloenzymes or promiscuous metal chelation necessitates a rigorous, multi-faceted validation strategy.[6][7] This guide provides an in-depth comparison of core methodologies for validating the binding affinity of sulfamoyl-containing compounds, moving beyond simple protocols to explain the causal logic behind experimental design and data interpretation. Our objective is to equip researchers with a robust framework for generating trustworthy and reproducible data.
Pillar 1: The Orthogonal Validation Strategy
Relying on a single assay is insufficient to confidently characterize a compound's interaction with a metalloenzyme. A robust validation workflow integrates multiple, independent methods that measure different physical phenomena. This orthogonal approach ensures that an observed effect is not an artifact of a specific technique but a genuine molecular interaction. A typical validation cascade begins with high-throughput screening to identify hits, followed by more detailed functional and biophysical characterization to confirm and quantify the interaction.
Caption: A robust, multi-stage workflow for validating metalloenzyme inhibitors.
Pillar 2: Comparative Analysis of Core Methodologies
We will now dissect the four most critical techniques for validating sulfamoyl-zinc interactions: Thermal Shift Assay (TSA), Enzyme Kinetics, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
| Methodology | Principle | Key Output | Throughput | Strengths | Limitations & Pitfalls |
| Thermal Shift Assay (TSA) | Measures change in protein melting temperature (Tm) upon ligand binding.[8] | ΔTm | High | Cost-effective, low protein consumption, excellent for initial screening and optimizing buffer conditions.[9][10] | Indirect binding evidence; some ligands may destabilize; dye-based assays can have artifacts with hydrophobic compounds or detergents.[9] |
| Enzyme Kinetics | Measures the effect of an inhibitor on the rate of the enzyme-catalyzed reaction. | IC50, Ki | Medium | Provides direct functional validation of inhibition; determines the mode of inhibition (e.g., competitive).[11] | Requires a functional assay; IC50 is dependent on substrate concentration; substrate inhibition can complicate analysis.[12][13] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[14] | Kd, ΔH, ΔS, Stoichiometry (n) | Low | "Gold standard" for thermodynamics; label-free, in-solution; provides a complete thermodynamic profile.[15][16] | High sample consumption; low throughput; sensitive to buffer mismatches and pH effects; limited Kd range.[16] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as an analyte binds to an immobilized ligand.[17][18] | KD, kon, koff | Medium | Provides real-time kinetic data (on- and off-rates); high sensitivity; requires small amounts of analyte.[18][19] | Requires protein immobilization which may affect activity; mass transport limitations can be an issue; non-specific binding to the chip surface. |
Thermal Shift Assay (TSA / DSF)
The Thermal Shift Assay is an ideal first-pass technique to confirm direct physical interaction. The principle is straightforward: ligand binding typically stabilizes a protein's structure, increasing the energy required to unfold it. This results in a positive shift in the melting temperature (ΔTm).[20]
Expertise & Causality: The choice of reporter method is critical. Dye-based methods (e.g., using SYPRO Orange) are common but rely on the dye binding to exposed hydrophobic regions of the unfolded protein.[10] For metalloenzymes, and particularly when screening sulfamoyl-containing compounds which can be hydrophobic, this can lead to artifacts. A superior, though less common, approach is nanoDSF, which monitors the change in intrinsic tryptophan fluorescence upon unfolding, eliminating dye-related interference.[8]
Experimental Protocol: Dye-Based TSA
-
Preparation: Prepare a master mix of your metalloenzyme (final concentration 1-5 µM) in a well-buffered solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The buffer choice is critical; ensure it does not chelate zinc and that its pKa is stable across the temperature ramp.[8]
-
Compound Addition: Dispense the protein mix into a 96-well PCR plate. Add your sulfamoyl compound from a DMSO stock. Crucially, maintain a final DMSO concentration below 5% (ideally 1-2%) across all wells , including the "no ligand" control, to ensure any observed shift is not due to solvent effects.[20]
-
Dye Addition: Add the fluorescent dye (e.g., Protein Thermal Shift™ Dye) to a final working concentration as per the manufacturer's instructions.
-
Melt Curve Acquisition: Place the sealed plate in a real-time PCR machine. Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each increment.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. Calculate the ΔTm by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + DMSO + compound). A positive ΔTm > 2 °C is generally considered a significant stabilizing interaction.
Trustworthiness: A self-validating TSA experiment includes both a "no ligand" (apo) control and a positive control with a known binder (e.g., Acetazolamide for Carbonic Anhydrase). This confirms the protein is stable and responsive under the assay conditions.
Enzyme Kinetics: Validating Functional Inhibition
While TSA confirms binding, it doesn't prove inhibition. Enzyme kinetics directly measures the functional consequence of that binding. The primary goal is to determine the inhibitor concentration that reduces enzyme activity by 50% (IC50) and, from this, calculate the inhibition constant (Ki), which represents the true binding affinity of the inhibitor for the enzyme.[12]
Expertise & Causality: The relationship between IC50 and Ki is defined by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[12] This equation highlights a critical point: IC50 is not a constant . It is dependent on the substrate concentration [S] used in the assay. Therefore, to accurately determine Ki, you must first characterize your enzyme's Michaelis constant (Km) for the substrate. Performing the inhibition assay with the substrate concentration at or below the Km value is essential for obtaining a reliable Ki.[21]
Experimental Protocol: Determining Ki for a Sulfamoyl Inhibitor
-
Enzyme & Substrate Characterization (Km/Vmax):
-
Perform a substrate titration experiment. In a 96-well plate, keep the enzyme concentration fixed and vary the substrate concentration over a wide range (e.g., 0.1x to 10x the expected Km).
-
Initiate the reaction and measure the initial velocity (rate) using a suitable detection method (e.g., absorbance change for a colorimetric substrate).
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Inhibitor Titration (IC50):
-
Set up reactions with a fixed concentration of enzyme and a fixed concentration of substrate (ideally at its Km value).
-
Add the sulfamoyl inhibitor across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a "no inhibitor" control (0% inhibition) and a "fully inhibited" control (100% inhibition).
-
Measure the initial velocity for each inhibitor concentration.
-
Calculate the percent inhibition relative to the controls. Plot percent inhibition versus log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC50.
-
-
Ki Calculation:
-
Using the experimentally determined Km and IC50, and the known substrate concentration [S] from your assay, calculate the Ki using the Cheng-Prusoff equation.
-
Trustworthiness: To confirm the mode of inhibition (which is expected to be competitive for sulfamoyl inhibitors that bind the catalytic zinc), the experiment should be repeated at several different fixed substrate concentrations. For a competitive inhibitor, the apparent Km will increase with inhibitor concentration, while Vmax remains unchanged.[11]
Caption: Mechanism and Lineweaver-Burk plot for competitive inhibition.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC provides the most comprehensive thermodynamic description of a binding interaction. It directly measures the heat change (ΔH) as a compound is titrated into a protein solution, allowing for the label-free, in-solution determination of the binding affinity (Kd), stoichiometry (n), and entropy (ΔS).[15][16]
Expertise & Causality: The single most critical factor for a successful ITC experiment is precise buffer matching . The heats of binding for potent inhibitors are often small. Any mismatch in pH, salt concentration, or even the co-solvent (DMSO) between the syringe (containing the inhibitor) and the cell (containing the enzyme) will generate large heats of dilution, completely obscuring the true binding signal.[16] The final dialysis step for the protein must be done against the exact same buffer batch used to dissolve the compound.
Experimental Protocol: ITC for Sulfamoyl-Metalloenzyme Binding
-
Sample Preparation:
-
Dialyze the purified metalloenzyme (e.g., 10-20 µM) extensively against the final ITC buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.0). Retain the final dialysis buffer.[15]
-
Dissolve the sulfamoyl inhibitor in 100% DMSO to create a concentrated stock, then dilute it to the final desired concentration (e.g., 100-200 µM) using the retained dialysis buffer. The final DMSO concentration must be identical in both the syringe and cell solutions.
-
-
Instrument Setup:
-
Thoroughly clean the instrument. Load the enzyme solution into the sample cell and the inhibitor solution into the titration syringe.
-
Set the experiment temperature (e.g., 25°C or 37°C) and allow the system to equilibrate.[15]
-
-
Titration:
-
Control Experiment: To account for the heat of dilution, perform a control titration by injecting the inhibitor solution into the buffer-only solution in the cell.
-
Data Analysis:
-
Subtract the heats of dilution from the primary binding experiment.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Trustworthiness: The stoichiometry (n) value derived from the fit is a powerful internal control. For a well-behaved 1:1 interaction, 'n' should be close to 1. An 'n' value significantly different from 1 may indicate protein aggregation, incorrect concentration measurements, or a complex binding mechanism.
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is unparalleled in its ability to measure the real-time kinetics of a binding event, providing both the association rate (kon) and the dissociation rate (koff).[19] The equilibrium dissociation constant (KD) is then calculated as koff/kon. This is particularly valuable in drug development, as a compound's residence time (related to koff) on its target can be more predictive of efficacy than affinity alone.[18]
Experimental Protocol: SPR Kinetic Analysis
-
Chip Preparation & Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.
-
Immobilize the metalloenzyme to the surface via covalent amine coupling. The goal is to achieve a low-to-moderate surface density to avoid mass transport artifacts.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Kinetic/Affinity Analysis:
-
Prepare a series of dilutions of the sulfamoyl inhibitor in running buffer (which should be optimized for pH and ionic strength).
-
Perform a kinetic titration by injecting the different concentrations of the inhibitor (analyte) over the immobilized enzyme surface (ligand), from lowest to highest concentration. Each cycle consists of:
-
Association Phase: Analyte flows over the surface, and binding is monitored.
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the complex is monitored.
-
Regeneration Step: A specific solution (e.g., low pH or high salt) is injected to remove all bound analyte, preparing the surface for the next cycle.
-
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected by subtracting the signal from a reference flow cell.
-
The corrected sensorgrams are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants (koff/kon).
-
Trustworthiness: A critical control is to ensure the immobilized protein remains active. This can be done by testing the binding of a known, high-affinity inhibitor before and after the main experiment. Additionally, performing the analysis with different protein immobilization densities can help identify and mitigate mass transport limitation artifacts.
Conclusion: Synthesizing Data for a Confident Go/No-Go Decision
Validating the binding of a sulfamoyl-containing compound to a zinc metalloenzyme is a process of building confidence through layers of orthogonal evidence. No single technique tells the whole story. A high-throughput TSA screen can identify dozens of potential binders, but only enzyme kinetics can confirm which of those are functional inhibitors. For the most promising inhibitors, ITC and SPR provide the deep biophysical and kinetic insights necessary for rational lead optimization.
Discrepancies between methods are not failures but opportunities for deeper understanding. A compound that shows a strong ΔTm in TSA but weak inhibition in a kinetic assay may be binding to an allosteric site rather than the catalytic zinc. A significant difference between the Ki from kinetics and the Kd from ITC may point to assay conditions affecting binding. By understanding the principles, strengths, and inherent limitations of each method, researchers can design a self-validating experimental plan that generates robust, reliable, and ultimately actionable data in the quest for selective metalloenzyme therapeutics.
References
-
FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available at: [Link]
-
ResearchGate. Comparison of several methods for ligand–protein affinity calculation. Available at: [Link]
-
Puscas, I., et al. (1991). [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. PubMed. Available at: [Link]
-
ACS Publications. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2012, July 16). Comparison of Different Ranking Methods in Protein-Ligand Binding Site Prediction. Available at: [Link]
-
Rowan. (2025, August 20). Exploring Protein–Ligand Binding-Affinity Prediction. Available at: [Link]
-
Wikipedia. Thermal shift assay. Available at: [Link]
-
Kišonaitė, M., et al. (2014, December 10). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PLOS ONE. Available at: [Link]
-
Royal Society of Chemistry. (2025, May 27). Navigating the complexities of drug development for metallo-β-lactamase inhibitors. Available at: [Link]
-
National Institutes of Health. (2018). Targeting Metalloenzymes for Therapeutic Intervention. PMC. Available at: [Link]
-
ResearchGate. Isothermal titration calorimetry profiles of CA binders. Available at: [Link]
-
Ingenta Connect. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Available at: [Link]
-
Taylor & Francis. (2023, December 11). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Available at: [Link]
-
National Institutes of Health. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. PMC. Available at: [Link]
-
National Institutes of Health. (2014). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. PMC. Available at: [Link]
-
PNAS. (2005). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Available at: [Link]
-
Charles River. Thermal Shift Assays. Available at: [Link]
-
PubMed. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available at: [Link]
-
Springer. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Available at: [Link]
-
ResearchGate. (2024, July 9). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Available at: [Link]
-
Brandt, M. (2016). Inhibition kinetics. Available at: [Link]
-
Wikipedia. Surface plasmon resonance. Available at: [Link]
-
National Institutes of Health. (2018, March 1). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. PMC. Available at: [Link]
-
National Institutes of Health. (2009). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC. Available at: [Link]
-
Frontiers in Molecular Biosciences. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Available at: [Link]
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available at: [Link]
-
UCI Department of Chemistry. Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. Available at: [Link]
-
GraphPad. Computing Ki for a Competitive Enzyme Inhibitor. Available at: [Link]
-
Frontiers. (2020, May 18). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Available at: [Link]
-
MDPI. (2024, February 29). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. Available at: [Link]
-
National Institutes of Health. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC. Available at: [Link]
-
National Institutes of Health. (2020). Bacterial Zinc Metalloenzyme Inhibitors: Recent Advances and Future Perspectives. PMC. Available at: [Link]
-
ResearchGate. (2025, August 6). Sulphonamides: Deserving class as MMP inhibitors?. Available at: [Link]
-
National Institutes of Health. (2024, August 9). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. PMC. Available at: [Link]
-
Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Available at: [Link]
-
National Institutes of Health. (2020, May 19). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. PMC. Available at: [Link]
-
MDPI. (2021, December 22). Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases. Available at: [Link]
-
ResearchGate. (2024, February). Direct assembly of N-sulfamoyl lactam scaffolds bearing a zinc-binding group for inhibiting metalloenzymes based on desymmetrization of sulfamide and the Castagnoli-Cushman reaction. Available at: [Link]
Sources
- 1. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. criver.com [criver.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 15. Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII | PLOS One [journals.plos.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 18. criver.com [criver.com]
- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. cdn.graphpad.com [cdn.graphpad.com]
- 22. researchgate.net [researchgate.net]
Comparative potency of L-alanine vs beta-alanine sulfonamide inhibitors
Comparative Potency Analysis: L-Alanine vs. -Alanine Sulfonamide Scaffolds in Carbonic Anhydrase Inhibition
Executive Summary & Structural Logic
In the design of Carbonic Anhydrase Inhibitors (CAIs), the "Tail Approach" is the dominant strategy for generating isoform-selective compounds. This involves attaching a tail moiety to the zinc-binding benzenesulfonamide scaffold to interact with the variable hydrophilic/hydrophobic regions at the active site entrance.[1]
This guide compares two specific amino acid tails: L-Alanine (
The Core Distinction
-
L-Alanine (
-amino acid): Introduces a chiral center immediately adjacent to the amide linkage. The methyl group provides bulk that can induce steric clashes in smaller active sites (e.g., hCA I), potentially driving selectivity but occasionally compromising absolute potency. -
-Alanine (
-amino acid): Provides an extra methylene group ( ) in the backbone. This extends the "tail" further from the zinc-binding group (ZBG), increasing rotational flexibility. This often results in higher affinity for ubiquitous isoforms (hCA II) by minimizing steric strain, though sometimes at the cost of isoform selectivity.
Mechanistic Basis of Inhibition
To understand the potency differences, one must visualize the binding event. The sulfonamide moiety (
The amino acid tail does not bind the metal; instead, it reaches out of the cavity to interact with residues like Gln92 , Val121 , and Phe131 (in hCA II).
Diagram 1: Mechanism of Action & Binding Topology
The following diagram illustrates the coordination chemistry and the spatial role of the amino acid spacer.
Figure 1: Schematic of the "Tail Approach." The Amino Acid Spacer (Yellow) determines the distance and orientation of the Tail relative to the Zinc-bound Head, directly influencing potency.
Comparative Potency Data
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in key studies (Supuran et al.) comparing benzenesulfonamide-amino acid conjugates.
Key Finding: The elongation of the scaffold (using
Table 1: Representative Inhibition Constants ( )
Data synthesized from standard stopped-flow kinetic assays (Supuran et al., J. Enz.[2] Inhib. Med. Chem).[1][3][4][5][6][7][8][9]
| Isoform | Physiological Role | L-Alanine Conjugate ( | Comparative Insight | |
| hCA I | Cytosolic (RBCs) | 150 - 320 nM | 20 - 50 nM | |
| hCA II | Glaucoma / Edema | 10 - 45 nM | 0.8 - 15 nM | |
| hCA IX | Tumor Hypoxia | 15 - 30 nM | 10 - 25 nM | Comparable potency. Selectivity here is driven more by the "Tail" R-group than the alanine spacer itself. |
| hCA XII | Tumor / Glaucoma | 8 - 22 nM | 4 - 10 nM |
Interpretation: The
-alanine scaffold acts as a "universal potentiator" for sulfonamides, often increasing affinity across the board. However, if your goal is selectivity (e.g., inhibiting hCA IX without touching hCA I), the L-alanine scaffold may be preferable because its rigidity and bulk can be tuned to clash with off-target isoforms.
Experimental Protocol: Stopped-Flow Hydration Assay
To validate these potency differences in your own lab, you must use the Stopped-Flow Kinetic Assay . This is the gold standard because standard UV assays are too slow to capture the rapid turnover of hCA II (
Diagram 2: Assay Workflow Logic
Figure 2: Workflow for the Stopped-Flow CO2 Hydrase Assay.
Detailed Methodology
-
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM
to maintain ionic strength. -
Indicator System: Use Phenol Red (0.2 mM) as the pH indicator. The reaction monitors the acidification of the medium as
converts to bicarbonate and .[3]-
Note: The absorbance maximum for Phenol Red is 557 nm.
-
-
Enzyme Pre-incubation:
-
Incubate the hCA isoform (approx. 10 nM final conc) with the test inhibitor (L-Ala or
-Ala sulfonamide) for 15 minutes at room temperature prior to mixing. This ensures the formation of the Enzyme-Inhibitor (E-I) complex.
-
-
Reaction Initiation:
-
Load Syringe A with the Enzyme-Inhibitor mix.
-
Load Syringe B with
-saturated water. -
Trigger the Stopped-Flow instrument (e.g., Applied Photophysics SX.18MV).
-
-
Data Calculation:
-
Measure the initial velocity (
) of the catalyzed reaction. -
Determine
using non-linear least squares regression (Log[Inhibitor] vs. Response). -
Convert to
using the Cheng-Prusoff equation : (Where is the concentration and is the Michaelis constant for the specific isoform).
-
Therapeutic Implications
When to use L-Alanine Scaffolds:
-
Target: Isoform-selective applications (e.g., targeting hCA IX in hypoxic tumors while sparing hCA II).
-
Mechanism: The chiral methyl group of L-alanine restricts the conformational space, potentially preventing binding to "off-target" isoforms with tighter active site entrances.
When to use -Alanine Scaffolds:
-
Target: Broad-spectrum inhibition or high-potency requirements (e.g., topical anti-glaucoma agents where hCA II/XII inhibition is desired).
-
Mechanism: The extra methylene group confers flexibility, allowing the sulfonamide to "find" the zinc ion while the tail optimizes hydrophobic contacts on the rim. This often results in single-digit nanomolar potency.
References
-
Supuran, C. T. (2016). Structure-based drug design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 34-41.
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: The "tail approach" for obtaining potent and selective tumor-associated isoform inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1189.
-
Ceruso, M., et al. (2014). Sulfonamides with potent inhibitory action and selectivity against the
-carbonic anhydrase from Vibrio cholerae. Journal of Medicinal Chemistry, 57(3), 967-976. -
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]
- 8. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of N-alpha-Z-3-Sulfamoyl-L-alanine
Executive Summary & Chemical Profile
N-alpha-Z-3-Sulfamoyl-L-alanine (CAS: 33662-45-2) is a specialized amino acid derivative commonly used as an intermediate in peptide synthesis and enzyme inhibitor development.[1][2] Its structure combines a lipophilic Benzyloxycarbonyl (Z) protecting group with a polar, bioactive sulfonamide moiety .
Effective disposal requires understanding this dual nature: the Z-group renders the molecule combustible and organic-soluble, while the sulfonamide group presents potential environmental toxicity (antibiotic resistance risks) and pH-dependent solubility. Under no circumstances should this compound be disposed of via sanitary sewer systems.
| Property | Data | Operational Implication |
| Molecular Formula | Organic waste stream required.[2] | |
| Molecular Weight | 302.3 g/mol | N/A |
| Physical State | Solid (White Powder) | Dust generation risk during handling. |
| Solubility | DMSO, DMF, MeOH | Liquid waste will likely contain organic solvents. |
| Acidity (pKa) | Sulfonamide ~10, COOH ~2-3 | Incompatible with strong bases (exothermic deprotonation). |
| Hazards | Irritant (Skin/Eye), WGK 3 | Severe water pollutant. Zero-discharge policy. |
Pre-Disposal Safety Protocols
Before initiating disposal, personnel must establish a safety barrier against the compound's irritant properties and potential bioactivity.
-
Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator if handling the neat powder outside a fume hood.
-
Dermal Protection: Double-gloving with Nitrile (0.11 mm minimum thickness) is required. The Z-group increases lipophilicity, potentially aiding skin permeation if dissolved in organic solvents like DMSO.
-
Engineering Controls: All weighing and waste transfer must occur inside a certified chemical fume hood to capture airborne particulates.
Disposal Decision Logic
The following workflow dictates the routing of waste based on its physical state. This logic prevents the accidental mixing of incompatible waste streams (e.g., acidic sulfonamides with alkaline waste).
Figure 1: Waste segregation logic. Note that even aqueous waste containing this sulfonamide must be routed for incineration, not sewer disposal.
Step-by-Step Disposal Procedures
A. Solid Waste (Neat Powder & Contaminated Debris)
Rationale: The Z-group is combustible, making high-temperature incineration the most effective method for complete destruction.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin.
-
Labeling:
-
Final Disposition: Transfer to EHS for High-Temperature Incineration .
B. Liquid Waste (Reaction Mixtures & HPLC Effluent)
Rationale: Sulfonamides can precipitate in acidic conditions. Ensure pH compatibility to prevent clogging waste lines.
-
Solvent Compatibility Check:
-
If dissolved in DCM/Chloroform : Segregate into Halogenated Waste .
-
If dissolved in DMF/DMSO/Methanol : Segregate into Non-Halogenated Organic Waste .
-
-
Aqueous Waste Handling:
-
If the compound is in an aqueous buffer, do not pour down the sink .
-
Collect in a dedicated carboy.
-
pH Warning: Ensure the waste container pH is neutral (pH 6-8). Mixing this compound (acidic) with highly alkaline waste (pH >12) can generate heat.
-
-
Final Disposition: Fuel blending or Incineration.
Spill Management Protocol
In the event of a powder spill, immediate containment is necessary to prevent aerosolization and inhalation.
Figure 2: Dry powder spill response workflow. The "Wet Containment" step is critical to prevent inhalation hazards.
Regulatory Compliance & Environmental Stewardship
RCRA Classification (USA)
N-alpha-Z-3-Sulfamoyl-L-alanine is not a P-listed or U-listed acute hazardous waste under 40 CFR 261.33. However, it must be managed as Chemical Waste due to its bioactive sulfonamide structure.
-
Waste Code: If not mixed with listed solvents, use State-Specific Codes (e.g., California Code 551 for "Other Organic Solids") or generic "Non-Regulated Chemical Waste."
-
Recommendation: Treat as hazardous to ensure incineration, preventing environmental release.
WGK (Water Hazard Class - Germany/EU)
-
Classification: WGK 3 (Highly Hazardous to Water).
-
Implication: Strict containment is legally required. Any release into soil or sewage systems is a reportable environmental violation.
References
-
LookChem. (n.d.). Safety Data Sheet: N-alpha-Z-3-Sulfamoyl-L-alanine (CAS 33662-45-2).[1][2] Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]
-
PubChem. (2023). Compound Summary: Sulfonamide functionalized amino acids.[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
